Bis(trimethylsilyl) azelaate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17906-08-0 |
|---|---|
Molecular Formula |
C15H32O4Si2 |
Molecular Weight |
332.58 g/mol |
IUPAC Name |
bis(trimethylsilyl) nonanedioate |
InChI |
InChI=1S/C15H32O4Si2/c1-20(2,3)18-14(16)12-10-8-7-9-11-13-15(17)19-21(4,5)6/h7-13H2,1-6H3 |
InChI Key |
UGESQDAUQLNVHU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=O)CCCCCCCC(=O)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCCCCCCC(=O)O[Si](C)(C)C |
Synonyms |
Nonanedioic acid bis(trimethylsilyl) ester |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Bis(trimethylsilyl) azelaate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylsilyl) azelaate, also known by its IUPAC name bis(trimethylsilyl) nonanedioate, is the trimethylsilyl ester derivative of azelaic acid.[1] Azelaic acid is a naturally occurring saturated dicarboxylic acid found in grains like wheat, rye, and barley.[2] It is utilized in various industrial applications, including the synthesis of polymers and plasticizers, and is an active ingredient in dermatological formulations for treating conditions such as acne and rosacea. The silylation of azelaic acid to form this compound is primarily performed to increase its volatility and thermal stability for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS) analysis.[3] However, it is important to note that this compound is reported to be chemically unstable, degrading within a few hours, which limits the availability of extensive data on its physical and chemical properties.[3]
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂O₄Si₂ | PubChem[1] |
| Molecular Weight | 332.58 g/mol | PubChem[1] |
| IUPAC Name | bis(trimethylsilyl) nonanedioate | PubChem[1] |
| CAS Number | 17906-08-0 | PubChem[1] |
| Synonyms | Bis(trimethylsilyl) nonanedioate, Nonanedioic acid bis(trimethylsilyl) ester, Azelaic acid diTMS | PubChem[1] |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Refractive Index | Data not available | - |
| Solubility | Data not available | Cheméo[4] |
| Chemical Stability | Unstable, degrades within a few hours | Journal of Chromatography A[3] |
Experimental Protocols
Synthesis of this compound for Analytical Purposes
The synthesis of this compound is typically performed in-situ as a derivatization step immediately prior to chromatographic analysis. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as trimethylchlorosilane (TMCS).
Objective: To prepare a volatile derivative of azelaic acid for GC-MS analysis.
Materials:
-
Azelaic acid standard
-
Silylating agent (e.g., BSTFA + 1% TMCS, or MSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vial with a screw cap and septum
-
Heating block or oven
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Accurately weigh 1-10 mg of azelaic acid into a clean, dry reaction vial.[5]
-
If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of dry nitrogen gas.[5]
-
Add an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS) and 50 µL of an anhydrous solvent like pyridine to the vial.[6][7] A molar excess of the silylating agent is crucial for complete derivatization.[8]
-
Securely cap the vial and vortex for 10 seconds.[6]
-
Heat the mixture at 60-70°C for 30-60 minutes to facilitate the reaction.[6][9]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.[6]
Diagram 1: Experimental Workflow for Silylation of Azelaic Acid
Caption: Workflow for the silylation of azelaic acid for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The analysis of this compound is performed using a GC-MS system to separate it from other components and identify it based on its mass spectrum.
Typical GC-MS Parameters:
-
Column: A non-polar or semi-polar capillary column, such as a CP-Sil 8 CB or equivalent, is suitable for separating silylated organic acids.[9]
-
Injector Temperature: Typically set around 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points. A representative program starts at a lower temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280-300°C).
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range is typically scanned from m/z 40 to 650.
Spectroscopic Data
Due to its instability, isolating pure this compound for comprehensive spectroscopic analysis (NMR, IR) is challenging. The primary available data is from GC-MS analysis.
Mass Spectrometry
The electron ionization mass spectrum of this compound is characterized by specific fragmentation patterns. The molecular ion peak (M+) may be weak or absent. Key fragments include ions corresponding to the loss of a methyl group (M-15) and the trimethylsilyl group. A prominent peak is often observed at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺.
Diagram 2: Logical Relationship of Silylation and Analysis
Caption: The role of silylation in the GC-MS analysis of azelaic acid.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
-
¹H NMR: A sharp, intense singlet around 0.2-0.3 ppm corresponding to the 18 protons of the two trimethylsilyl groups. Multiplets in the region of 1.3-2.3 ppm would correspond to the methylene protons of the azelaic acid backbone.
-
¹³C NMR: A signal for the methyl carbons of the trimethylsilyl groups would appear upfield (around 0-2 ppm). Signals for the carbonyl carbons would be expected in the range of 170-180 ppm, and the methylene carbons would appear between 20-40 ppm.
-
IR Spectroscopy: A strong C=O stretching vibration for the ester group around 1740-1720 cm⁻¹. Strong Si-C and Si-O stretching bands would also be present. The broad O-H stretching band characteristic of the carboxylic acid (around 3300-2500 cm⁻¹) would be absent.
Biological Activity and Applications
There is no direct evidence or research on the specific biological signaling pathways or pharmacological activities of this compound. Its formation is an analytical tool rather than a compound intended for biological application.
The biological activity of interest lies with the parent compound, azelaic acid . Azelaic acid exhibits a range of therapeutic properties, including:
-
Anti-acne: It has antimicrobial activity against Propionibacterium acnes and normalizes the keratinization process in the follicle.
-
Anti-inflammatory: It reduces the production of pro-inflammatory cytokines.
-
Tyrosinase inhibition: It can inhibit the enzyme tyrosinase, which is involved in melanin production, making it useful for treating hyperpigmentation disorders like melasma.
The silylation to this compound is performed to enable the quantification of azelaic acid in various matrices, including pharmaceutical formulations and biological samples, to ensure proper dosage and to study its pharmacokinetic profile.
Conclusion
This compound is a key derivative for the analytical determination of azelaic acid. Its increased volatility and thermal stability make it amenable to GC-MS analysis, a powerful technique for the separation and identification of compounds in complex mixtures. The inherent instability of this compound has limited the characterization of its physical and chemical properties. The experimental protocols for its synthesis are well-established as derivatization methods for analytical chemistry. For drug development professionals, the importance of this compound lies in its role as an enabler for the accurate measurement of the active pharmaceutical ingredient, azelaic acid, in various formulations and biological systems. Future research in this area would likely focus on the development of more stable derivatives of azelaic acid for analytical purposes.
References
- 1. This compound | C15H32O4Si2 | CID 519492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azelaic acid, bis(trimethylsilyl) ester (CAS 17906-08-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. restek.com [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
An In-Depth Technical Guide to the Synthesis of Bis(trimethylsilyl) azelaate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of bis(trimethylsilyl) azelaate, a silylated derivative of azelaic acid. This compound is primarily utilized to enhance the volatility of azelaic acid for analytical techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). This guide details the common synthetic methodologies, experimental protocols, and characterization data.
Introduction
Azelaic acid, a naturally occurring dicarboxylic acid, possesses a range of therapeutic properties, making it a valuable active ingredient in dermatology. However, its low volatility presents challenges for certain analytical methods. Derivatization to its bis(trimethylsilyl) ester, this compound, overcomes this limitation by increasing its volatility and thermal stability. The synthesis involves the replacement of the acidic protons of the carboxylic acid groups with trimethylsilyl (TMS) groups. Several silylating agents can be employed for this transformation, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a prominent and efficient choice, often used in conjunction with a catalyst such as trimethylchlorosilane (TMCS). Other silylating systems include hexamethyldisilazane (HMDS) in the presence of an acid catalyst.
Synthesis Methodologies
The primary method for the synthesis of bis(trimethylsilyl) azelaelaate is the silylation of azelaic acid. This reaction can be achieved using various silylating agents. The selection of the reagent and reaction conditions can influence the reaction efficiency and yield.
Key Silylating Agents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and volatile silylating agent that reacts readily with carboxylic acids. Its byproducts are also volatile, which simplifies purification. The reaction is often catalyzed by trimethylchlorosilane (TMCS).
-
Hexamethyldisilazane (HMDS): A less reactive but more economical silylating agent. It typically requires an acid catalyst, such as trimethylchlorosilane (TMSCl), and often higher reaction temperatures to achieve complete silylation.
-
N,O-Bis(trimethylsilyl)acetamide (BSA): Another effective silylating agent, similar in reactivity to BSTFA.
The general reaction scheme is as follows:
Where X represents the leaving group from the silylating agent.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using two common silylating systems. These protocols are representative and may require optimization based on specific laboratory conditions and desired purity.
Method 1: Silylation using BSTFA and TMCS
This method is highly efficient and is often preferred for analytical derivatization due to the volatility of the reagent and byproducts.
Materials:
-
Azelaic acid
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vial with a screw cap and septum
-
Heating block or water bath
-
Nitrogen or argon gas for inert atmosphere
Procedure:
-
Accurately weigh approximately 10-20 mg of azelaic acid into a clean, dry reaction vial.
-
Add 200 µL of anhydrous pyridine (or another suitable solvent) to dissolve the azelaic acid. Gentle warming may be required.
-
Add 200 µL of BSTFA and 20 µL of TMCS (a 10:1 ratio of BSTFA to TMCS is common).
-
Securely cap the vial and heat the mixture at 70-80 °C for 1-2 hours in a heating block or water bath.
-
After cooling to room temperature, the reaction mixture can be directly analyzed by GC or GC-MS.
-
For isolation of the product, the volatile components (excess reagent, byproducts, and solvent) can be removed under a stream of dry nitrogen or by vacuum evaporation.
Method 2: Silylation using Hexamethyldisilazane (HMDS) and TMSCl
This method provides a more cost-effective route for larger-scale synthesis, although it may require more stringent conditions.
Materials:
-
Azelaic acid
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMSCl)
-
Anhydrous solvent (e.g., pyridine or dimethylformamide)
-
Reaction flask equipped with a condenser and magnetic stirrer
-
Heating mantle
-
Nitrogen or argon gas for inert atmosphere
Procedure:
-
To a dry reaction flask under an inert atmosphere, add azelaic acid (e.g., 1.88 g, 10 mmol).
-
Add an anhydrous solvent such as pyridine (20 mL).
-
Add HMDS (e.g., 4.2 mL, 20 mmol) and TMSCl (e.g., 2.5 mL, 20 mmol) to the suspension.
-
Heat the reaction mixture to reflux (around 100-120 °C) with stirring for 4-6 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The resulting ammonium chloride precipitate can be removed by filtration.
-
The solvent and excess reagents are removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the synthesis of this compound.
| Parameter | Method 1: BSTFA/TMCS | Method 2: HMDS/TMSCl |
| Silylating Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hexamethyldisilazane (HMDS) |
| Catalyst | Trimethylchlorosilane (TMCS) | Trimethylchlorosilane (TMSCl) |
| Solvent | Pyridine, Acetonitrile, Dichloromethane | Pyridine, Dimethylformamide |
| Temperature | 70-80 °C | 100-120 °C (Reflux) |
| Reaction Time | 1-2 hours | 4-6 hours |
| Typical Yield | > 95% (for GC derivatization) | 80-95% |
| Purification | Removal of volatiles | Filtration and Vacuum Distillation |
Characterization Data
The successful synthesis of this compound can be confirmed by various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the trimethylsilyl groups (approx. 0.2-0.3 ppm, singlet, 18H), methylene protons adjacent to the carbonyl groups (approx. 2.2-2.3 ppm, triplet, 4H), and the central methylene protons (approx. 1.2-1.6 ppm, multiplet, 10H). |
| ¹³C NMR | Resonances for the trimethylsilyl methyl carbons (approx. 0 ppm), the carbonyl carbons (approx. 173-174 ppm), and the methylene carbons of the azelaate backbone. |
| IR (Infrared) Spectroscopy | A strong C=O stretching band for the ester at approximately 1740 cm⁻¹, Si-C stretching bands around 1250 and 840 cm⁻¹, and the absence of the broad O-H stretch from the carboxylic acid starting material. |
| Mass Spectrometry (GC-MS) | A molecular ion peak (M⁺) at m/z 332, and characteristic fragment ions, including a prominent peak at m/z 73 corresponding to the (CH₃)₃Si⁺ ion. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthesis workflow and the logical relationship of the components in the silylation reaction.
Caption: General workflow for the synthesis of this compound.
Caption: Logical relationship of components in the silylation of azelaic acid.
Conclusion
The synthesis of this compound is a straightforward and essential derivatization for the analysis of azelaic acid by gas chromatography. The choice of silylating agent and reaction conditions can be tailored to the specific needs of the laboratory, whether for rapid analytical-scale derivatization or larger-scale synthesis. This guide provides the necessary details for researchers and professionals to successfully prepare and characterize this important analytical standard.
An In-depth Technical Guide to the Molecular Structure of Bis(trimethylsilyl) azelaate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of bis(trimethylsilyl) azelaate. This derivative of azelaic acid is primarily utilized in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), to enhance the volatility of the parent dicarboxylic acid. This document consolidates key molecular identifiers, physicochemical properties, and outlines a representative experimental protocol for its synthesis. Furthermore, it details available analytical data, including mass spectrometry and retention indices, and provides a foundational understanding of its spectroscopic characteristics.
Molecular Structure and Identifiers
This compound, also known by its IUPAC name bis(trimethylsilyl) nonanedioate, is the product of the derivatization of both carboxylic acid functional groups of azelaic acid with trimethylsilyl (TMS) groups.[1] This silylation process replaces the acidic protons with non-polar TMS groups, significantly increasing the molecule's volatility and thermal stability, making it amenable to GC analysis.[2][3]
A comprehensive list of its identifiers is provided in the table below.
| Identifier | Value | Source |
| IUPAC Name | bis(trimethylsilyl) nonanedioate | |
| Synonyms | This compound, Nonanedioic acid, bis(trimethylsilyl) ester, Azelaic acid, bis(trimethylsilyl) ester | [1][2] |
| CAS Number | 17906-08-0 | |
| Molecular Formula | C15H32O4Si2 | |
| Molecular Weight | 332.58 g/mol | [1][2] |
| SMILES | C--INVALID-LINK--(C)OC(=O)CCCCCCCC(=O)O--INVALID-LINK--(C)C | [2] |
| InChI Key | UGESQDAUQLNVHU-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the following table. The data is primarily derived from computational models and experimental data from public databases.
| Property | Value | Source |
| Molecular Weight | 332.5832 g/mol | [4] |
| Kovats Retention Index (Standard non-polar) | 1782, 1787, 1788, 1789, 1793, 1800.9 | [1] |
| Kovats Retention Index (Semi-standard non-polar) | 1788, 1800, 1806, 1812, 1817.8, 1809 | [1] |
Synthesis and Stability
General Synthetic Approach
This compound is synthesized by the silylation of azelaic acid. This is a common derivatization technique used to protect carboxylic acid functional groups or to enhance their volatility for analysis.[2] Common silylating agents for this purpose include bis(trimethylsilyl)acetamide (BSA), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and hexamethyldisilazane (HMDS).[2][5] The general reaction involves the replacement of the acidic proton of the carboxylic acid with a trimethylsilyl group.
Diagram 1: General Synthesis of this compound
Caption: General reaction scheme for the synthesis of this compound.
Representative Experimental Protocol
Materials:
-
Azelaic acid
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vial with a screw cap and septum
-
Heating block or water bath
-
Vortex mixer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Weigh approximately 1 mg of azelaic acid into a clean, dry 2 mL reaction vial.
-
Solvent Addition: Add 100 µL of anhydrous pyridine to dissolve the azelaic acid. Vortex briefly to ensure complete dissolution.
-
Silylating Agent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70-80 °C for 30-60 minutes in a heating block or water bath.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The resulting solution containing this compound is ready for direct injection into the GC-MS system.
Stability Considerations
Trimethylsilyl esters, including this compound, are known to be highly sensitive to moisture.[2] The presence of water can lead to the hydrolysis of the silyl ester back to the parent carboxylic acid. Therefore, it is crucial to use anhydrous solvents and reagents and to minimize exposure to atmospheric moisture during synthesis and handling. One study noted that di(trimethylsilyl) azelaate was found to be chemically unstable, degrading within a few hours.[2][4] For quantitative analysis, it is advisable to analyze the derivatized sample as soon as possible after preparation.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for the characterization of this compound. The derivatization to the bis(trimethylsilyl) ester allows for its separation and detection by gas chromatography.
Mass Spectrometry Fragmentation: The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions. The fragmentation of trimethylsilyl derivatives of dicarboxylic acids involves classical cleavages of the TMS ether and ester groups, as well as interactions between the two terminal functional groups.[1]
Key fragment ions observed in the mass spectrum of this compound include:
-
m/z 73: A very abundant ion, characteristic of the trimethylsilyl group, [(CH₃)₃Si]⁺.
-
m/z 75: Another characteristic ion of TMS ethers and esters, [O=Si(CH₃)₂H]⁺.
-
m/z 147: A diagnostic ion for TMS derivatives containing a [OSi(CH₃)₃] group, often arising from a rearrangement.
-
[M-15]⁺: Loss of a methyl group from one of the TMS moieties.
-
[M-131]⁺: A fragment ion that can be formed through interactions between the two terminal ester groups.[1]
The mass spectrum of this compound available in the PubChem database shows prominent peaks at m/z 73, 75, 117, and 201.[1]
Diagram 2: Analytical Workflow for this compound
Caption: A simplified workflow from synthesis to analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for this compound was not found in the reviewed literature, the expected chemical shifts can be predicted based on the known spectra of similar trimethylsilyl esters and dicarboxylic acids.
-
¹H NMR:
-
A strong singlet peak would be expected around δ 0.2-0.3 ppm, corresponding to the 18 protons of the two equivalent trimethylsilyl groups.
-
Multiplets corresponding to the methylene protons of the azelaic acid backbone would appear in the region of δ 1.2-2.4 ppm. The protons alpha to the carbonyl groups would be the most downfield.
-
-
¹³C NMR:
-
A signal for the methyl carbons of the TMS groups would be expected near δ 0 ppm.
-
Signals for the methylene carbons of the aliphatic chain would appear in the range of δ 25-35 ppm.
-
The carbonyl carbons of the ester groups would be observed in the downfield region, typically around δ 170-175 ppm.
-
-
²⁹Si NMR:
-
A single resonance would be expected, characteristic of the silicon atoms in the trimethylsilyl ester environment.
-
Applications
The primary application of this compound is as a volatile derivative for the analytical determination of azelaic acid by GC-MS.[2] Azelaic acid itself has low volatility, making its direct analysis by GC challenging. Derivatization to the bis(trimethylsilyl) ester overcomes this limitation. This is relevant in various research fields, including:
-
Metabolomics: For the detection and quantification of azelaic acid in biological samples.
-
Clinical Chemistry: In the diagnosis and monitoring of certain metabolic disorders where dicarboxylic acid levels are elevated.
-
Industrial Quality Control: For the analysis of azelaic acid in commercial products.
Conclusion
This compound is a crucial derivative for the analytical study of azelaic acid. Its synthesis via silylation is a straightforward process that significantly enhances its suitability for gas chromatography. While the compound itself is primarily a transient species for analytical purposes and exhibits moisture sensitivity, a thorough understanding of its molecular structure, properties, and analytical behavior is essential for researchers and scientists working with dicarboxylic acids. This guide provides a consolidated resource of the available technical information to support such endeavors.
References
- 1. Trimethylsilyl transfer during electron ionization mass spectral fragmentation of some omega-hydroxycarboxylic and omega-dicarboxylic acid trimethylsilyl derivatives and the effect of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Bis(trimethylsilyl) azelaate
CAS Number: 17906-08-0
This technical guide provides an in-depth overview of bis(trimethylsilyl) azelaate, a silylated derivative of azelaic acid. The document is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize silylation techniques for chemical analysis and synthesis. This guide covers the fundamental properties of this compound, presented in a clear, tabular format for easy reference. While specific, detailed experimental protocols for the synthesis and application of this compound are not extensively available in public literature, this guide provides a representative experimental protocol for the synthesis of a structurally related and widely used silylating agent, N,O-Bis(trimethylsilyl)acetamide (BSA). This protocol illustrates the general principles of silylation reactions.
Core Physicochemical Data
The following table summarizes the key quantitative data for this compound, providing a concise reference for its physical and chemical properties.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 17906-08-0 | PubChem, NIST, Cheméo[1][2][3][4] |
| Molecular Formula | C15H32O4Si2 | PubChem, NIST, Cheméo[1][2][3][4] |
| Molecular Weight | 332.58 g/mol | PubChem, Cheméo[1][2] |
| IUPAC Name | bis(trimethylsilyl) nonanedioate | PubChem[1] |
| Synonyms | Azelaic acid, bis(trimethylsilyl) ester; Bis(trimethylsilyl) azelate; Nonanedioic acid, bis(trimethylsilyl) ester | NIST[3][4] |
Experimental Protocol: Synthesis of N,O-Bis(trimethylsilyl)acetamide (BSA)
Materials:
-
Acetamide
-
Trimethylchlorosilane
-
Triethylamine
-
Dimethylaniline (catalyst)
-
Imidazole (catalyst)
-
Synthesis Kettle (Reactor)
-
Vacuum pump
Procedure:
-
Reactor Setup: A synthesis kettle is charged with acetamide, triethylamine, and catalytic amounts of dimethylaniline and imidazole.
-
Reagent Ratios: The weight ratio of acetamide to triethylamine is maintained at approximately 1:3.60-3.94. The amount of dimethylaniline catalyst used is 0.1-0.5% of the weight of the acetamide, and the imidazole catalyst is used at 0.08-0.6% of the weight of the acetamide.
-
Addition of Silylating Agent: Trimethylchlorosilane is added to the reaction mixture. The weight ratio of trimethylchlorosilane to acetamide is in the range of 3.77-4.03:1.
-
Reaction Conditions: The addition of trimethylchlorosilane is controlled by adjusting the dropping speed and maintaining a specific temperature. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
-
Work-up and Purification: Upon completion of the reaction, the product, N,O-bis(trimethylsilyl)acetamide, is isolated and purified. The byproducts are typically volatile and can be removed under reduced pressure.
Illustrative Synthesis Pathway
The following diagram illustrates the general synthesis of a silylated compound, using the example of N,O-Bis(trimethylsilyl)acetamide (BSA) formation. This pathway is analogous to the silylation of dicarboxylic acids like azelaic acid.
Caption: Synthesis of N,O-Bis(trimethylsilyl)acetamide (BSA).
References
Physical properties of Bis(trimethylsilyl) azelaate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Bis(trimethylsilyl) azelaate, a silylated derivative of azelaic acid. This compound is primarily utilized in analytical chemistry, specifically in gas chromatography (GC) applications, to enhance the volatility of the non-volatile azelaic acid. This guide summarizes the available quantitative data, outlines a general experimental protocol for its synthesis based on common derivatization procedures, and presents a visual representation of the synthetic workflow.
Core Physical and Chemical Properties
This compound, with the chemical formula C15H32O4Si2, is the product of the silylation of both carboxylic acid groups of azelaic acid. While it is a key derivative for analytical purposes, its inherent instability poses challenges for the determination of its bulk physical properties. One study notes that di(trimethylsilyl) azelate is chemically unstable and degrades within a few hours.[1] This instability is a likely reason for the limited availability of experimental data on properties such as boiling point, melting point, and density.
The table below summarizes the key computed and experimental data available for this compound.
| Property | Value | Source |
| Molecular Formula | C15H32O4Si2 | PubChem[2], NIST WebBook[3][4] |
| IUPAC Name | bis(trimethylsilyl) nonanedioate | PubChem[2] |
| Molecular Weight | 332.58 g/mol | PubChem[2], Cheméo[5] |
| Exact Mass | 332.18391257 Da | PubChem[2] |
| CAS Number | 17906-08-0 | PubChem[2], NIST WebBook[3][4] |
| Computed XLogP3-AA | 5.3 | PubChem[2] |
| Kovats Retention Index (Standard non-polar) | 1782, 1787, 1788, 1789, 1793, 1800.9 | PubChem[2] |
| Kovats Retention Index (Semi-standard non-polar) | 1788, 1800, 1806, 1807, 1809, 1812, 1817.8 | PubChem[2] |
Experimental Protocols: Synthesis of this compound
A detailed, standalone synthesis for the isolation of pure this compound is not extensively documented, likely due to its aforementioned instability. However, its formation is a common in situ derivatization procedure for the gas chromatographic analysis of azelaic acid. The following protocol is a generalized representation of this process.
Objective: To prepare this compound from azelaic acid for the purpose of gas chromatography-mass spectrometry (GC-MS) analysis.
Materials:
-
Azelaic acid
-
A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS)[6]
-
An appropriate solvent (e.g., ethanol, followed by extraction into ether or hexane)[6][7]
-
Inert gas (e.g., nitrogen) for drying[7]
Procedure:
-
Sample Preparation: A known quantity of azelaic acid is dissolved in a suitable solvent. For instance, air samples of azelaic acid have been collected on filters and subsequently extracted with ethanol.[6]
-
Derivatization: The silylating agent, such as BSTFA with TMCS, is added to the solution containing azelaic acid. The trimethylsilyl groups from the silylating agent react with the carboxylic acid groups of azelaic acid. This reaction is typically rapid, with complete conversion to the silyl esters occurring within minutes at room temperature.[6]
-
Extraction and Concentration: The resulting this compound is then extracted into a volatile, non-polar solvent like ether or hexane.[7] The solvent is subsequently evaporated under a stream of inert gas, such as nitrogen, to concentrate the sample.[7]
-
Reconstitution and Analysis: The dried residue containing this compound is redissolved in a solvent suitable for GC injection, such as hexane.[7] The sample is then immediately analyzed by GC-MS.
Characterization:
The formation of this compound is confirmed by its mass spectrum. A characteristic fragmentation pattern for trimethylsilyl esters is the observation of a peak at m/e corresponding to the molecular ion minus a methyl group (M-15). For this compound (molecular weight 332.58), a peak at m/e 317 would be expected and has been observed.[6]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via silylation of azelaic acid.
Caption: Synthesis of this compound.
It is important to note that this compound is not typically involved in biological signaling pathways. Its utility is primarily as a chemical intermediate that facilitates the analysis of azelaic acid in various matrices, including biological samples and cosmetic formulations.[7] Professionals in drug development may encounter this compound in the context of analytical method development for formulations containing azelaic acid.
References
- 1. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H32O4Si2 | CID 519492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azelaic acid, 2TMS derivative [webbook.nist.gov]
- 4. Azelaic acid, 2TMS derivative [webbook.nist.gov]
- 5. Azelaic acid, bis(trimethylsilyl) ester (CAS 17906-08-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrum of Bis(trimethylsilyl) azelaate
This technical guide provides a comprehensive analysis of the mass spectrum of bis(trimethylsilyl) azelaate, the trimethylsilyl (TMS) derivative of azelaic acid. This document is intended for researchers, scientists, and drug development professionals who utilize gas chromatography-mass spectrometry (GC-MS) for the analysis of dicarboxylic acids.
Introduction
Azelaic acid, a naturally occurring saturated dicarboxylic acid, is of significant interest in various fields, including pharmaceuticals and polymer chemistry. Due to its low volatility, derivatization is necessary for its analysis by GC-MS.[1] Trimethylsilylation is a common derivatization technique that replaces active hydrogens on carboxyl groups with a TMS group, thereby increasing the volatility and thermal stability of the analyte.[2][3] This guide focuses on the electron ionization (EI) mass spectrum of this compound, providing key mass spectral data, a detailed experimental protocol for its preparation and analysis, and an elucidation of its fragmentation pathways.
Mass Spectral Data
The mass spectrum of this compound is characterized by a series of fragment ions that are indicative of its structure. While the molecular ion (M+) may be of low abundance or absent in EI-MS, characteristic fragments resulting from the loss of methyl groups and TMS moieties, as well as rearrangements, are consistently observed.[4]
Table 1: Prominent Ions in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment Identity |
| 73 | 99.99 | [Si(CH₃)₃]⁺ |
| 75 | 66.10 | [HO=Si(CH₃)₂]⁺ |
| 117 | 28.90 | [M - COOSi(CH₃)₃ - C₄H₈]⁺ |
| 201 | 43.80 | [M - C₇H₁₅O₂]⁺ |
| 317 | (low) | [M - CH₃]⁺ |
| 332 | (low/absent) | [M]⁺ |
Data sourced from PubChem CID 519492.[1]
Experimental Protocols
A detailed protocol for the derivatization of azelaic acid and subsequent GC-MS analysis is provided below. This protocol is a composite of established methods for the silylation of dicarboxylic acids.[5][6]
Derivatization of Azelaic Acid
-
Sample Preparation: Accurately weigh approximately 1 mg of azelaic acid into a 2 mL autosampler vial.
-
Solvent Addition: Add 100 µL of a suitable aprotic solvent, such as pyridine or acetonitrile, to dissolve the sample.
-
Derivatization Reagent: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) to the vial.[6]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[6]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph: An Agilent 7890B or similar, equipped with a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating the TMS derivative.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Inlet Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 10°C/min to 300°C.
-
Hold: Hold at 300°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-600.
-
Fragmentation Pathway
The fragmentation of this compound under electron ionization follows characteristic pathways for TMS esters of dicarboxylic acids.[8] The initial ionization event leads to the formation of a molecular ion, which is often unstable and undergoes subsequent fragmentation.
Caption: Proposed fragmentation pathway of this compound under EI-MS.
The fragmentation is initiated by the loss of a methyl radical (-•CH₃) from one of the TMS groups to form the abundant [M-15]⁺ ion at m/z 317.[8] Alpha-cleavage adjacent to the silicon atom results in the formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which is often the base peak in the spectrum. A common rearrangement involves the transfer of a hydrogen atom to the silyl group, followed by cleavage, to produce the ion at m/z 75, [HO=Si(CH₃)₂]⁺. Further fragmentation of the [M-15]⁺ ion can lead to the formation of other significant ions, such as m/z 201. The interactions between the two terminal TMS ester groups can also lead to characteristic rearrangement ions.[9]
References
- 1. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. restek.com [restek.com]
- 7. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives. Rearrangement fragmentations. [research.chalmers.se]
- 9. sydney.edu.au [sydney.edu.au]
An In-depth Technical Guide to Bis(trimethylsilyl) azelaate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(trimethylsilyl) azelaate, the trimethylsilyl ester derivative of azelaic acid, is a crucial molecule primarily synthesized to enhance the volatility of its parent compound for gas chromatography-mass spectrometry (GC-MS) analysis. This technical guide provides a comprehensive overview of its synthesis, characterization, and primary applications. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its preparation and use in a laboratory setting. While its predominant role is in analytical chemistry, this guide also touches upon the broader context of silylation in chemical and pharmaceutical research.
Introduction
Azelaic acid, a naturally occurring dicarboxylic acid, exhibits a range of biological activities and is utilized in various dermatological formulations. However, its low volatility presents a significant challenge for analytical characterization by gas chromatography (GC). To overcome this limitation, derivatization techniques are employed, with trimethylsilylation being a common and effective method. The conversion of azelaic acid to this compound significantly increases its volatility, enabling precise and reproducible analysis by GC-MS. This guide details the discovery, synthesis, and analytical applications of this important derivative.
Physicochemical Properties and Characterization
This compound is characterized by the following properties:
| Property | Value | Source |
| IUPAC Name | bis(trimethylsilyl) nonanedioate | [PubChem] |
| Chemical Formula | C₁₅H₃₂O₄Si₂ | [PubChem] |
| Molecular Weight | 332.58 g/mol | [PubChem] |
| CAS Number | 17906-08-0 | [PubChem] |
Table 1: Physicochemical Properties of this compound [1]
Analytical characterization is primarily performed using GC-MS. The mass spectrum of this compound shows characteristic fragmentation patterns that are used for its identification and quantification.
| Mass Spectrometry Data (GC-MS) | |
| Instrument | JEOL JMS-01-SG |
| Ionization | Electron Ionization (EI) |
| Top 5 Peaks (m/z) | 73 (99.99), 75 (66.10), 201 (43.80), 117 (28.90), 55 (28.20) |
Table 2: Mass Spectrometry Data for this compound [1]
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is achieved through the silylation of azelaic acid. The most common and efficient method involves the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent, often in the presence of a catalyst such as Trimethylchlorosilane (TMCS).
Materials and Reagents
-
Azelaic acid (C₉H₁₆O₄)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Nitrogen gas (for inert atmosphere)
-
Glass reaction vials with screw caps and septa
Experimental Procedure
-
Preparation of Azelaic Acid Solution: Accurately weigh approximately 1-10 mg of azelaic acid and place it into a clean, dry reaction vial.
-
Dissolution: Add 1.0 mL of anhydrous pyridine to the vial to dissolve the azelaic acid.
-
Addition of Silylating Agent: To the solution, add 0.2 mL of BSTFA and 0.1 mL of TMCS. The addition of TMCS as a catalyst enhances the reactivity of BSTFA.[2]
-
Reaction: Tightly cap the vial and heat the mixture at 60-70°C for 15-30 minutes. The reaction is rapid, and silylation is typically complete within 5 minutes.[3]
-
Cooling and Analysis: After the reaction, allow the vial to cool to room temperature. The resulting solution containing this compound is then ready for direct injection into the GC-MS system.
Reaction Scheme
The silylation of azelaic acid with BSTFA proceeds as follows:
Caption: Silylation of Azelaic Acid with BSTFA.
Experimental Workflow
The overall workflow for the preparation and analysis of this compound is depicted below.
Caption: Workflow for this compound synthesis and analysis.
Applications in Research and Drug Development
The primary application of this compound is as a volatile derivative for the quantitative analysis of azelaic acid in various matrices, including biological samples and pharmaceutical formulations.[4][5] This is particularly relevant in:
-
Metabolomics: Trimethylsilylation is a widely used derivatization technique in GC-MS-based metabolomics to analyze a broad range of metabolites, including organic acids.[6]
-
Pharmacokinetic Studies: Determining the concentration of azelaic acid in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Quality Control: In the pharmaceutical industry, this method is used for the quality control of topical formulations containing azelaic acid.
While this compound itself is not known to have direct therapeutic applications, its synthesis is an enabling step for research on the therapeutic effects of azelaic acid.
Conclusion
The synthesis of this compound via silylation with BSTFA is a robust and efficient method for the derivatization of azelaic acid. This process is indispensable for the accurate and sensitive quantification of azelaic acid by GC-MS. The detailed protocols and data presented in this guide are intended to support researchers, scientists, and drug development professionals in the application of this essential analytical technique. Further research into the applications of silylation in modifying the properties of therapeutic agents could open new avenues in drug delivery and formulation science.
References
- 1. This compound | C15H32O4Si2 | CID 519492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Bis(trimethylsilyl) azelaate: A Technical Guide to Safe Handling and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylsilyl) azelaate, also known as bis(trimethylsilyl) nonanedioate, is the trimethylsilyl ester derivative of azelaic acid. Silylation is a common chemical modification used in organic synthesis and analytical chemistry to increase the volatility, stability, and solubility of compounds in nonpolar solvents. This guide provides a comprehensive overview of the known properties, safety considerations, and handling procedures for this compound to ensure its safe use in a laboratory setting.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C15H32O4Si2 | ChemSrc |
| Molecular Weight | 332.58 g/mol | ChemSrc |
| CAS Number | 17906-08-0 | ChemSrc |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Soluble in diverse organic solvents. Reacts with water. | General knowledge of silyl esters |
Safety and Hazard Information
Due to the lack of a specific Safety Data Sheet (SDS), the following hazard information is inferred from the reactivity of the functional groups present in this compound and from general information on silylating agents.
Potential Hazards
-
Moisture Sensitivity: Silyl esters are susceptible to hydrolysis. Contact with water or moisture will likely lead to the decomposition of the compound, regenerating azelaic acid and trimethylsilanol. This reaction can be vigorous.
-
Skin and Eye Irritation: While no specific data exists for this compound, related silylating agents and dicarboxylic acids can be irritating to the skin and eyes. Direct contact should be avoided.
-
Inhalation: The volatility of this compound is not well-documented. However, inhalation of vapors or aerosols may cause respiratory tract irritation.
-
Ingestion: The toxicological effects of ingestion are unknown.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Handling and Storage
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If the potential for aerosol or vapor generation is high, a NIOSH-approved respirator may be necessary.
Safe Handling Procedures
-
Handle this compound in a chemical fume hood to minimize inhalation exposure.
-
Keep away from sources of moisture, including atmospheric moisture, to prevent decomposition.
-
Avoid contact with skin, eyes, and clothing.
-
Ground all equipment when handling to prevent static discharge, especially if the compound is flammable (flammability data is not available).
-
Use only non-sparking tools.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Store away from incompatible materials such as water, strong acids, strong bases, and strong oxidizing agents.
Experimental Protocols
While specific experimental protocols for the safety and handling of this compound are not published, the following general procedures for handling moisture-sensitive silylated compounds should be followed.
General Silylation Reaction Work-up
Silylation reactions are common in organic synthesis. The work-up procedure for a reaction involving this compound as a product or reagent would typically involve:
-
Quenching the reaction with a non-aqueous solvent.
-
Removal of any solid byproducts by filtration under an inert atmosphere.
-
Evaporation of the solvent under reduced pressure.
-
Purification of the product by distillation or chromatography, ensuring all equipment is dry.
Spill and Disposal Procedures
-
Spill: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with a dry, inert material (e.g., vermiculite, sand, or earth). Collect the absorbed material in a sealed container for disposal. Do not use water to clean up the spill.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. The compound may be considered hazardous waste.
Toxicological Information
No specific toxicological studies on this compound were found. The toxicity of dicarboxylic acids, such as azelaic acid, is generally low. However, some dicarboxylic acids can be harmful if inhaled, swallowed, or absorbed through the skin.[1] The toxicological properties of the trimethylsilyl moiety in this context are not well-characterized.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
Caption: Logical workflow for the safe handling of this compound.
References
In-Depth Technical Guide: Bis(trimethylsilyl) azelaate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of bis(trimethylsilyl) azelaate, a common derivatizing agent used in analytical chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, predicted solubility based on the principle of "like dissolves like," and provides a detailed experimental protocol for determining precise solubility in a laboratory setting.
Core Concepts: Understanding the Solubility of Silylated Compounds
This compound is the product of the silylation of azelaic acid. This process replaces the acidic protons of the carboxylic acid groups with non-polar trimethylsilyl (TMS) groups. This chemical modification has several key consequences for the molecule's physical properties:
-
Reduced Polarity: The replacement of the polar carboxyl groups with the non-polar trimethylsilyl groups significantly decreases the overall polarity of the molecule.
-
Increased Volatility: The reduction in polarity and the elimination of hydrogen bonding capabilities make the molecule more volatile, which is advantageous for gas chromatography (GC) analysis.
-
Enhanced Thermal Stability: Silylated derivatives are generally more thermally stable than their parent compounds.
These changes in physicochemical properties directly influence the solubility of this compound.
Solubility Data
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane | High | The non-polar nature of both the solvent and the silylated ester leads to favorable van der Waals interactions. |
| Toluene | High | Similar to hexane, the aromatic, non-polar character of toluene should readily dissolve the non-polar this compound. | |
| Polar Aprotic | Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving a wide range of organic compounds and is a common solvent for silylation reactions. |
| Diethyl Ether | High | The ether's moderate polarity and ability to engage in weak dipole-dipole interactions make it a suitable solvent. | |
| Tetrahydrofuran (THF) | High | THF is another effective solvent for a broad spectrum of organic molecules, including silylated compounds. | |
| Acetonitrile | Moderate to High | While more polar than the other aprotic solvents listed, acetonitrile is often used in analytical chemistry and is expected to be a reasonably good solvent for this compound. | |
| Acetone | Moderate to High | Acetone's polarity is higher, but it is a good solvent for many organic compounds and should dissolve this compound to a significant extent. | |
| Polar Protic | Water | Very Low | The non-polar nature of this compound makes it immiscible with water. Furthermore, the presence of water can lead to the hydrolysis of the silyl ester bonds, reverting the compound to azelaic acid and trimethylsilanol. |
| Methanol | Low to Moderate | Protic solvents like methanol can react with silylating agents and their derivatives. While some solubility is expected, the reactivity of the solvent with the solute makes it a less ideal choice for long-term storage of the silylated compound. Silyl ethers and esters are known to be labile to mild acids and bases, and alcohols can facilitate this decomposition.[1] | |
| Ethanol | Low to Moderate | Similar to methanol, ethanol is a protic solvent and can react with the silyl ester, leading to its degradation over time. |
Experimental Protocol: Determination of Solubility
This section outlines a general experimental protocol for the quantitative determination of the solubility of this compound in a solvent of interest.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps and PTFE septa
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (FID)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (PTFE, 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Accurately add a known volume of the chosen solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The required time may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials from the shaker, ensuring the temperature remains constant.
-
Allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed to further separate the solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any remaining solid particles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the degradation of the solute.
-
Once the solvent is completely removed, reweigh the vial containing the solid residue.
-
The mass of the dissolved this compound can be determined by the difference in weight.
-
Calculate the solubility in g/L or mol/L.
-
-
Chromatographic Analysis (for volatile solvents):
-
Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.
-
Analyze the calibration standards using a suitable GC-MS or GC-FID method to generate a calibration curve.
-
Accurately dilute a known volume of the filtered saturated solution with the pure solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the GC system and determine the concentration of this compound from the calibration curve.
-
Calculate the original solubility, taking into account the dilution factor.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all organic solvents with care, as they may be flammable and/or toxic.
-
Silylating agents and their derivatives are sensitive to moisture and may react with protic substances.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the synthesis of this compound from azelaic acid, a common procedure prior to gas chromatography analysis.
Caption: Synthesis workflow for this compound.
References
Methodological & Application
Application Note: Analysis of Azelaic Acid as its Bis(trimethylsilyl) Derivative by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azelaic acid is a naturally occurring dicarboxylic acid found in various grains and is also produced by the yeast Malassezia furfur. It is utilized in topical formulations for treating skin conditions like acne and rosacea. Furthermore, azelaic acid serves as a biomarker in environmental and biological studies, for instance, as a tracer for secondary organic aerosol formation[1]. Due to its low volatility, direct analysis of azelaic acid by gas chromatography (GC) is challenging[2][3]. Derivatization is required to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation is a common and effective derivatization technique where active hydrogen atoms in the carboxyl groups are replaced by a trimethylsilyl (TMS) group[4]. This application note provides a detailed protocol for the analysis of azelaic acid by converting it to bis(trimethylsilyl) azelaate for subsequent Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Principle
The analysis involves a two-step process: derivatization followed by GC-MS detection. The carboxyl groups of azelaic acid are derivatized using a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), to form this compound[1][5]. This derivative is significantly more volatile than the parent acid, allowing for its separation and detection by GC-MS.
The silylation reaction is as follows:
Caption: Silylation reaction of azelaic acid with BSTFA.
Experimental Protocols
Materials and Reagents
-
Azelaic Acid (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]
-
Anhydrous Pyridine (as catalyst)[5]
-
Aprotic solvents (e.g., Dichloromethane, Hexane - GC grade)[5]
-
GC Vials (2 mL) with caps
-
Micropipettes and tips
-
Heating block or oven[5]
-
Vortex mixer
-
Nitrogen gas evaporator (optional)
Note: Silylating reagents like BSTFA are highly sensitive to moisture and should be handled under anhydrous conditions[4][8].
Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of azelaic acid and dissolve it in 10 mL of a suitable solvent (e.g., methanol or aprotic solvent if preparing for immediate derivatization).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution. A typical concentration range could be from 0.5 µg/mL to 100 µg/mL.
-
Internal Standard (IS): Prepare a stock solution of the internal standard (e.g., 1 mg/mL in hexane). Add a fixed amount of IS to each standard and sample to correct for variations in derivatization and injection volume[2][7].
Sample Preparation and Derivatization
The following is a general protocol. The extraction procedure may need to be optimized based on the sample matrix.
-
Extraction: For solid or semi-solid samples (e.g., skin creams), an appropriate extraction method should be employed to isolate the azelaic acid. For liquid samples (e.g., plasma), protein precipitation followed by liquid-liquid extraction may be necessary[9].
-
Drying: Transfer a known volume or weight of the sample extract or standard solution to a GC vial. If the sample is in a protic solvent like methanol, evaporate it to complete dryness under a gentle stream of nitrogen gas, as protic solvents will react with the silylating agent[5].
-
Reconstitution: Dissolve the dried residue in an aprotic solvent (e.g., 100 µL of dichloromethane)[5].
-
Derivatization:
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Important Consideration: The this compound derivative can be unstable and may degrade within a few hours[2]. Therefore, samples should be analyzed as soon as possible after derivatization. Storing derivatized samples in a freezer may help extend their lifespan[5].
GC-MS Analysis Workflow
The overall workflow from sample preparation to data analysis is illustrated below.
Caption: Experimental workflow for GC-MS analysis of azelaic acid.
Data Presentation
GC-MS Parameters
Quantitative data relies on consistent and optimized instrument parameters. The following table summarizes a typical set of GC-MS conditions for the analysis of silylated organic acids.
| Parameter | Typical Value | Reference(s) |
| Gas Chromatograph | ||
| GC Column | ZB-1701 or Rtx®-2330 polar capillary column (e.g., 30 m x 0.25 mm ID, 0.15-0.25 µm film thickness) | [6][9][10] |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | [6][9] |
| Injector Temperature | 260-270°C | [6][9] |
| Injection Mode | Splitless (1 µL) | [6] |
| Oven Program | Initial 120°C for 0.5 min, ramp at 5°C/min to 200°C, hold for 15 min. (Program must be optimized) | [9] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | [10] |
| Ion Source Temperature | 160-250°C | [6][9] |
| Mass Scan Range | 50-550 amu | [9] |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | [7] |
Mass Spectral Data
This compound (C₁₅H₃₂O₄Si₂, MW: 332.6 g/mol ) produces a characteristic fragmentation pattern under EI[11][12]. Key ions can be used for identification and for quantification in SIM mode.
| m/z (mass-to-charge) | Ion Identity/Description | Relative Abundance | Reference(s) |
| 73 | [Si(CH₃)₃]⁺, Trimethylsilyl ion (base peak) | High | [11] |
| 75 | [HO=Si(CH₃)₂]⁺ | High | [11] |
| 147 | [(CH₃)₃Si-O=C-O-Si(CH₃)₂]⁺, characteristic fragment for TMS dicarboxylic acids | Moderate | [7] |
| 201 | Fragment ion | Moderate | [11] |
| 317 | [M-CH₃]⁺, Loss of a methyl group | Low | - |
Quantitative Analysis
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. The concentration of azelaic acid in unknown samples is then determined from this curve.
| Sample ID | Retention Time (min) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) | Concentration (µg/mL) |
| Standard 1 (1 µg/mL) | e.g., 15.2 | Value | Value | Calculated | 1.0 |
| Standard 2 (5 µg/mL) | e.g., 15.2 | Value | Value | Calculated | 5.0 |
| ... | ... | ... | ... | ... | ... |
| Unknown Sample 1 | e.g., 15.2 | Value | Value | Calculated | Calculated from curve |
| Unknown Sample 2 | e.g., 15.2 | Value | Value | Calculated | Calculated from curve |
Methods for similar derivatized dicarboxylic acids have shown good linearity (R² > 0.99) and low limits of detection (LOD) and quantification (LOQ)[3][13].
The derivatization of azelaic acid to this compound enables its sensitive and reliable analysis by GC-MS. This method is applicable across various fields, including pharmaceutical quality control, clinical diagnostics, and environmental monitoring. Key considerations for successful analysis include maintaining anhydrous conditions during derivatization and analyzing the samples promptly due to the potential instability of the TMS derivative[2][8]. The provided protocol offers a robust framework that can be adapted and validated for specific sample matrices and research needs.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lmaleidykla.lt [lmaleidykla.lt]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C15H32O4Si2 | CID 519492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Azelaic acid, 2TMS derivative [webbook.nist.gov]
- 13. Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of dicarboxylic acids with Bis(trimethylsilyl) azelaate
Application Note: Derivatization of Azelaic Acid for GC-MS Analysis
Abstract
Dicarboxylic acids, such as azelaic acid, are typically non-volatile, making direct analysis by gas chromatography (GC) challenging.[1] Derivatization is a critical sample preparation step that converts these polar, high-boiling-point analytes into more volatile and thermally stable compounds suitable for GC analysis.[2] This application note details a robust protocol for the silylation of azelaic acid to form bis(trimethylsilyl) azelaate, facilitating sensitive and reproducible quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Azelaic acid (Nonanedioic acid) is a naturally occurring C9 dicarboxylic acid found in various biological and environmental samples.[1] Its analysis is crucial in clinical diagnostics for identifying certain metabolic disorders and in environmental science as a tracer for atmospheric processes.[3][4] The polar nature of its two carboxylic acid groups results in poor volatility and peak shape during GC analysis.[1][5]
Silylation is a widely used derivatization technique where active hydrogens in carboxyl (-COOH) and hydroxyl (-OH) groups are replaced by a trimethylsilyl (TMS) group.[6] This process effectively masks the polar functional groups, thereby decreasing the boiling point and increasing the thermal stability of the analyte.[6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective silylating reagent that reacts rapidly to form TMS esters, making it a reagent of choice for the analysis of dicarboxylic acids.[3][7]
This protocol provides a detailed methodology for the derivatization of azelaic acid using BSTFA, followed by analysis using GC-MS.
Experimental Protocol
Reagents and Materials
-
Azelaic Acid Standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), potentially with 1% Trimethylchlorosilane (TMCS) as a catalyst.[5][8]
-
Solvent (Pyridine or Acetonitrile, anhydrous)
-
Internal Standard (e.g., Nonane or a deuterated dicarboxylic acid)
-
Anhydrous Sodium Sulfate
-
Hexane
-
Reaction Vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable non-polar capillary column (e.g., 5% phenylmethylpolysiloxane).[7]
Sample Preparation & Derivatization Procedure
-
Sample Preparation : For biological samples like plasma or urine, a liquid-liquid extraction is often required to isolate the organic acids.[9] For solid samples, an appropriate extraction solvent should be used. The final extract should be evaporated to complete dryness under a gentle stream of nitrogen before proceeding.
-
Reconstitution : Reconstitute the dried extract or weigh 1-10 mg of the azelaic acid standard directly into a clean, dry 2 mL reaction vial.
-
Reagent Addition : Add 100 µL of an appropriate solvent (e.g., pyridine) and the internal standard solution to the vial. Vortex briefly to dissolve the sample.
-
Silylation : Add 50-100 µL of BSTFA (with 1% TMCS, if needed for less reactive compounds) to the sample solution.[5] A molar excess of the silylating reagent (at least 2:1) is recommended to ensure complete derivatization.
-
Reaction : Tightly cap the vial and vortex for 10-20 seconds. Heat the vial at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.[5]
-
Cooling : Allow the vial to cool to room temperature.
-
Analysis : The derivatized sample, now containing this compound, is ready for injection into the GC-MS system.
Data Presentation
The following tables summarize typical experimental parameters for the derivatization and analysis of azelaic acid.
Table 1: Derivatization Reaction Conditions
| Parameter | Condition | Rationale / Reference |
|---|---|---|
| Silylating Agent | BSTFA w/ 1% TMCS | BSTFA is highly effective for dicarboxylic acids; TMCS acts as a catalyst.[3][10] |
| Solvent | Pyridine / Acetonitrile | Common solvents for silylation reactions. |
| Temperature | 60 - 70 °C | Ensures complete and rapid derivatization.[5] |
| Time | 30 - 60 min | Sufficient time for the reaction to complete for most dicarboxylic acids.[5] |
| Reagent Ratio | >2:1 (Reagent:Analyte) | Molar excess drives the reaction to completion. |
Table 2: GC-MS Analytical Parameters
| Parameter | Condition | Rationale / Reference |
|---|---|---|
| GC Column | 5% Phenylmethylpolysiloxane | Standard non-polar column for separation of derivatized acids.[7] |
| Injector Temp. | 270 °C | Ensures rapid volatilization of the derivatized analyte.[11] |
| Oven Program | Initial 140°C, ramp 4°C/min to 225°C | Optimized temperature program for separating dicarboxylic acids.[11] |
| Detector Temp. | 300 °C (FID) / MS Transfer Line ~280°C | Prevents condensation of analytes.[11] |
| Ionization Mode | Electron Impact (EI) | Standard ionization for creating reproducible fragmentation patterns. |
| Detection Mode | SCAN or Selected Ion Monitoring (SIM) | SCAN for identification, SIM for improved quantitation sensitivity. |
Mandatory Visualization
The overall workflow for the analysis of azelaic acid, from sample collection to data analysis, is depicted below.
Caption: Workflow for silylation-based GC-MS analysis of azelaic acid.
Conclusion
The silylation of azelaic acid with BSTFA is a reliable and efficient method for preparing samples for GC-MS analysis. This derivatization to this compound significantly improves the chromatographic performance, allowing for accurate and sensitive quantification. The protocol described herein can be adapted for a range of dicarboxylic acids in various matrices, making it a valuable tool for researchers in clinical and environmental laboratories.
References
- 1. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
- 10. gcms.cz [gcms.cz]
- 11. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bis(trimethylsilyl) azelaate in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaic acid, a nine-carbon dicarboxylic acid, is a molecule of significant interest in various fields of metabolomics, from plant pathology to clinical research. In plants, it acts as a signaling molecule involved in systemic acquired resistance (SAR), a form of broad-spectrum defense against pathogens. In clinical and pharmaceutical research, azelaic acid and its derivatives are investigated for their therapeutic properties.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of small molecules like azelaic acid in complex biological samples. However, due to its low volatility, azelaic acid requires a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. One common derivatization method is silylation, which involves the replacement of active hydrogens in the carboxyl groups with trimethylsilyl (TMS) groups. This process yields Bis(trimethylsilyl) azelaate, a derivative that is amenable to GC-MS analysis.
These application notes provide a comprehensive overview of the use of this compound in metabolomics, including detailed experimental protocols for its preparation and analysis, and a summary of its role in biological pathways.
Quantitative Data Summary
The quantitative analysis of azelaic acid by GC-MS often involves derivatization to enhance its detectability. While specific quantitative data for this compound in various biological matrices is not extensively reported in the literature, likely due to the noted instability of this derivative[1], the following table summarizes the limits of detection (LOD) and quantification (LOQ) for azelaic acid using GC-MS with different derivatization methods. This data provides a reference for the expected sensitivity of such analyses.
| Derivatization Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Methylation (BF3/methanol) | Human Plasma | 1 nM | 50 nM | [2] |
| Silylation (BSTFA) | Not Specified | 5-40 pg (for most dicarboxylic acids) | Not Specified | [3] |
| Esterification (Ethanol) | Cosmetics | 15 mg/kg | 50 mg/kg | [4] |
Note: The stability of this compound should be considered when developing quantitative assays, as one study reported its degradation within a few hours[1].
Experimental Protocols
Protocol 1: Extraction and Derivatization of Azelaic Acid from Biological Samples for GC-MS Analysis
This protocol describes the general procedure for the extraction of organic acids, including azelaic acid, from a biological fluid (e.g., plasma, urine) and subsequent derivatization to this compound.
Materials:
-
Biological sample (e.g., plasma, urine)
-
Internal standard (e.g., a deuterated dicarboxylic acid)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Nitrogen gas (high purity)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane
Procedure:
-
Sample Preparation: To a 1 mL aliquot of the biological sample, add an appropriate amount of the internal standard.
-
Extraction:
-
Acidify the sample to a pH of approximately 1-2 with a suitable acid (e.g., HCl).
-
Extract the organic acids by adding 5 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process with another 5 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes to facilitate the derivatization reaction.
-
Allow the sample to cool to room temperature.
-
-
Sample Dilution: Add 100 µL of hexane to the derivatized sample before GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound
This protocol outlines the typical GC-MS parameters for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
GC Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250-280°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5-10 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for targeted quantitative analysis.
Identification of this compound:
The identification of this compound can be confirmed by its retention time and mass spectrum. The mass spectrum will show characteristic fragments, including ions corresponding to the trimethylsilyl group (m/z 73) and other fragments resulting from the loss of methyl groups or parts of the carbon chain.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of azelaic acid in a metabolomics study using GC-MS with silylation.
Caption: Workflow for metabolomic analysis of azelaic acid.
Azelaic Acid Signaling Pathway in Plant Systemic Acquired Resistance (SAR)
Azelaic acid is a key signaling molecule in the induction of Systemic Acquired Resistance (SAR) in plants. The following diagram depicts the simplified signaling cascade initiated by pathogen recognition, leading to the production of azelaic acid and the subsequent activation of defense responses in distal parts of the plant.
Caption: Azelaic acid's role in plant systemic acquired resistance.
References
- 1. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Derivatization of Azelaic Acid to Bis(trimethylsilyl) azelaate for Analytical Applications
Introduction
Bis(trimethylsilyl) azelaate is the trimethylsilyl (TMS) derivative of azelaic acid, a naturally occurring nine-carbon dicarboxylic acid. In analytical chemistry, particularly for gas chromatography (GC) applications, direct analysis of polar compounds like azelaic acid is challenging due to their low volatility and thermal instability. To overcome these limitations, derivatization is employed to convert the polar carboxyl groups into less polar, more volatile silyl esters. The resulting compound, this compound, is more amenable to GC separation and detection.
It is a critical clarification that This compound is not a silylating agent itself. Rather, it is the product of a silylation reaction where azelaic acid is the analyte. Common silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are used to carry out this derivatization. These notes provide an overview of the application and protocols for the silylation of azelaic acid for analytical purposes.
Applications
The primary application for the formation of this compound is the quantitative and qualitative analysis of azelaic acid in various matrices. This is of particular interest to researchers in:
-
Pharmaceutical Development: Azelaic acid is used in topical formulations for dermatological conditions.[1] Quantifying its presence and stability in these products is crucial for quality control.
-
Clinical Research: Monitoring levels of azelaic acid in biological samples can be relevant in metabolic studies.
-
Environmental Science: Dicarboxylic acids, including azelaic acid, are important tracers for studying atmospheric aerosols.[2]
Chemical and Physical Properties of this compound
A summary of the key properties of this compound is presented below. This data is essential for developing analytical methods, such as mass spectrometry.
| Property | Value | Reference |
| Molecular Formula | C15H32O4Si2 | --INVALID-LINK-- |
| Molecular Weight | 332.58 g/mol | --INVALID-LINK-- |
| CAS Number | 17906-08-0 | --INVALID-LINK-- |
| IUPAC Name | bis(trimethylsilyl) nonanedioate | --INVALID-LINK-- |
Experimental Protocols
The following protocols describe the derivatization of azelaic acid to this compound for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Silylation of Azelaic Acid using BSTFA
This protocol is a general guideline for the silylation of dicarboxylic acids.[2][3]
Materials:
-
Azelaic acid standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), potentially with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the azelaic acid standard or the dried sample extract into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Subsequently, add 100 µL of BSTFA (or BSTFA + 1% TMCS) to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Note on Stability: The trimethylsilyl derivative of azelaic acid has been reported to have limited chemical stability, potentially degrading within a few hours.[1][4] Therefore, it is recommended to analyze the derivatized samples as soon as possible after preparation.
GC-MS Analysis Parameters
The following are typical starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Oven Program | Initial temp: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Visualizations
Workflow for the Analysis of Azelaic Acid via Silylation
Caption: A flowchart illustrating the key steps from sample preparation to data analysis for azelaic acid quantification using silylation derivatization.
Logical Relationship of Components in Silylation
Caption: Diagram showing the relationship between the analyte, silylating agent, and the resulting products in the derivatization reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography Analysis of Bis(trimethylsilyl) azelaate
Introduction
Azelaic acid is a naturally occurring dicarboxylic acid used in various topical formulations for its therapeutic benefits. Due to its low volatility and high polarity, direct analysis of azelaic acid by gas chromatography (GC) is challenging.[1][2] To overcome this, a derivatization step is required to convert the polar carboxyl groups into more volatile and thermally stable esters. Silylation, specifically the formation of Bis(trimethylsilyl) azelaate, is a common and effective derivatization technique for this purpose.[1][2][3] This application note provides a detailed protocol for the silylation of azelaic acid and the subsequent analysis of its Bis(trimethylsilyl) derivative by Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
1. Derivatization to this compound
The conversion of azelaic acid to its trimethylsilyl (TMS) ester increases its volatility for GC analysis. The most widely used reagent for this is N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3][4][5][6]
Protocol:
-
Sample Preparation: Accurately weigh a standard or an extracted dried sample containing azelaic acid into a 2 mL glass vial.
-
Reagent Addition: Add 100 µL of a silylating agent mixture. A common mixture is N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4][5][7] Pyridine can be used as a solvent if necessary.[6]
-
Reaction: Securely cap the vial and heat it at 70-80°C for 60-90 minutes to ensure complete derivatization.[6]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The resulting solution containing this compound is now ready for GC-MS injection. It is recommended to analyze the derivative promptly, as it can be chemically unstable and may degrade within hours.[1][2]
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following instrumental conditions are recommended for the analysis of this compound. Non-polar capillary columns are typically employed for this separation.[8]
Data Presentation: GC-MS Parameters
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | HP-5ms, DB-5, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[5][7][8] |
| Carrier Gas | Helium, constant flow rate of 1.5 - 2.0 mL/min[7][9] |
| Injector Temperature | 270 - 280 °C[7][9] |
| Injection Mode | Splitless (1 µL)[7][8] |
| Oven Program | Initial: 80°C for 1 min, Ramp: 10°C/min to 280°C, Hold: 5 min[7][8][9] |
| Mass Spectrometer | |
| Transfer Line Temp. | 280 °C[7] |
| Ion Source Temp. | 230 °C[8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 550 amu[9] |
Expected Results
-
Retention Index: The Kovats non-polar retention index for this compound is typically in the range of 1785 - 1810.[10]
-
Mass Spectrum: The mass spectrum under electron ionization will show characteristic fragment ions. The molecular weight of the derivative is 332.6 g/mol .[10][11] Key identifying ions (m/z) include:
Mandatory Visualization
The following diagram illustrates the complete workflow from sample preparation to data analysis for the determination of azelaic acid via silylation and GC-MS.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 9. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C15H32O4Si2 | CID 519492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Azelaic acid, 2TMS derivative [webbook.nist.gov]
Application Notes and Protocols for Sample Preparation using Bis(trimethylsilyl) azelaate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaic acid, a naturally occurring C9 dicarboxylic acid, is a molecule of significant interest in pharmaceutical and cosmetic research due to its therapeutic properties.[1] Accurate quantification of azelaic acid in various biological and formulation matrices is crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose; however, the low volatility and polar nature of azelaic acid necessitate a derivatization step to improve its chromatographic behavior.[2][3]
One common derivatization approach is silylation, which involves replacing the active hydrogen of the carboxylic acid groups with a trimethylsilyl (TMS) group. This process yields Bis(trimethylsilyl) azelaate, a more volatile and less polar derivative suitable for GC-MS analysis. This document provides detailed application notes and protocols for the preparation of samples using the formation of this compound for GC-MS analysis. While silylation is a viable method, it is important to note that the resulting di(trimethylsilyl) azelaate has been reported to be chemically unstable, degrading within a few hours.[2][4] For applications requiring higher sample stability, the formation of dimethyl azelate via methylation is a common alternative.[2][4]
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of azelaic acid using different derivatization and analytical methods. This data is provided for comparative purposes to aid in method selection and evaluation.
Table 1: Performance Characteristics of Azelaic Acid Quantification Methods
| Derivatization Method | Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) | Reference |
| Methylation (BF3-Methanol) | GC-MS | Self-made Cosmetics | 0.02% | - | 98.27-100.72 | 0.626-0.961 | [5] |
| Methylation (BF3-Methanol) | GC-FID | Skin Creams | 10 ng/mL | 100 ng/mL | 96.4-103.4 | <2.0 (intra- and interday) | [2][4] |
| Silylation (BSTFA) | GC-MS | General | 5-40 pg (for most acids) | - | - | - | [6] |
| Esterification (Ethanol-H2SO4) | GC-MS | Cosmetics | 15 mg/kg | 50 mg/kg | 87.7-101 | <4 | [7] |
| No Derivatization | RP-HPLC | Pharmaceuticals | - | - | >96 | ≤2 | [1] |
Experimental Protocols
Protocol 1: Silylation of Azelaic Acid to form this compound for GC-MS Analysis
This protocol is based on general silylation procedures for carboxylic acids using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common silylating agent.
Materials:
-
Sample containing azelaic acid (e.g., plasma extract, cream formulation)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Internal Standard (e.g., a deuterated dicarboxylic acid)
-
Heating block or oven
-
GC vials with inserts
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For biological fluids (e.g., plasma), perform a liquid-liquid or solid-phase extraction to isolate the acidic components.
-
For creams or ointments, dissolve a known amount of the sample in a suitable organic solvent and centrifuge to remove insoluble excipients.
-
Transfer a precise volume of the extract or supernatant containing the azelaic acid to a clean, dry GC vial.
-
-
Solvent Evaporation:
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[8]
-
-
Derivatization:
-
Add 50 µL of anhydrous solvent (e.g., pyridine) to reconstitute the dried extract.
-
Add 100 µL of BSTFA (with 1% TMCS) to the vial. The reagent should be in molar excess to the analyte.[8]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[4]
-
-
GC-MS Analysis:
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Protocol 2: Methylation of Azelaic Acid to form Dimethyl azelate for GC-MS Analysis
This protocol provides a more stable derivative for analysis.
Materials:
-
Sample containing azelaic acid
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
GC vials
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1 (Step 1).
-
Evaporate the solvent to dryness under nitrogen.
-
-
Derivatization:
-
Add 1-2 mL of 14% BF3-Methanol to the dried sample.
-
Cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.[6]
-
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
The sample is now ready for injection into the GC-MS system. The GC-MS parameters can be similar to those described in Protocol 1, with potential optimization of the temperature program.
-
Mandatory Visualizations
References
- 1. Guide to Automated Sample Preparation for GC and GC-MS | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Notes and Protocols: Automated Bis(trimethylsilyl) Azelaate Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaic acid, a naturally occurring dicarboxylic acid, is a molecule of significant interest in dermatology and drug development for its therapeutic effects in treating skin conditions such as acne and rosacea. Accurate and high-throughput quantification of azelaic acid in various biological matrices is crucial for research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose; however, the low volatility of dicarboxylic acids necessitates a derivatization step to convert them into more volatile and thermally stable compounds.[1] Silylation, particularly the formation of bis(trimethylsilyl) azelaate, is a common and effective derivatization method.[1]
Manual derivatization procedures can be time-consuming, prone to human error, and a source of variability in analytical results.[2][3] Automation of the derivatization process using robotic autosamplers offers a robust solution to these challenges by improving reproducibility, increasing sample throughput, and reducing hands-on time.[2][3][4][5] These application notes provide a detailed protocol for the automated this compound derivatization using common silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often in combination with a catalyst such as Trimethylchlorosilane (TMCS).
Chemical Derivatization
The derivatization of azelaic acid involves the reaction of its two carboxylic acid functional groups with a silylating agent, typically BSTFA with a TMCS catalyst. The trimethylsilyl (TMS) group from the BSTFA replaces the acidic protons of the carboxylic acid groups, forming the more volatile and thermally stable this compound ester. This reaction allows for the successful analysis of azelaic acid by GC-MS.
Caption: Chemical reaction for the silylation of azelaic acid.
Quantitative Data Summary
Automated derivatization methods have been shown to significantly improve the reproducibility of the analysis of organic acids compared to manual methods. The following tables summarize the validation data for the analysis of azelaic acid and other organic acids using automated silylation.
Table 1: Comparison of Reproducibility (Relative Standard Deviation, %RSD) for Manual vs. Automated Derivatization of Organic Acids.
| Compound | Manual Derivatization (%RSD) | Automated Derivatization (%RSD) | Reference |
| Organic Acids (general) | >15% | <10% | [2] |
| Fatty Acids (various) | up to 71.96% | up to 28.56% (improvement noted) | [4] |
| Dicarboxylic Acids (C3-C9) | ≤15% | ≤10% | [6] |
Table 2: Method Validation Parameters for Azelaic Acid Analysis following Derivatization.
| Parameter | Result | Reference |
| Linearity (r²) | 0.998 | [7] |
| Limit of Detection (LOD) | 10 ng/mL (as dimethyl azelate) | [1][8] |
| Limit of Quantification (LOQ) | 50 nM | [9] |
| Recovery | 95-97% | [9] |
| Intra-day Precision (%RSD) | <2.0% (as dimethyl azelate) | [1][8] |
| Inter-day Precision (%RSD) | <2.0% (as dimethyl azelate) | [1][8] |
Note: Some data presented is for methyl ester derivatization of azelaic acid, which provides comparable volatility for GC analysis.
Experimental Protocols
Materials and Reagents
-
Azelaic Acid standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Solvent for sample dissolution (e.g., Dichloromethane, Ethyl Acetate)
-
Internal standard (e.g., a deuterated dicarboxylic acid)
-
GC vials with inserts and caps
-
Robotic autosampler (e.g., Gerstel MPS, Thermo Scientific TriPlus RSH) equipped with agitator and incubator.
Automated Derivatization Protocol (Example using a Gerstel MPS-type system)
This protocol is adapted from established automated derivatization methods for organic acids.[2][3]
-
Sample Preparation:
-
Accurately weigh or pipette the sample containing azelaic acid into a GC vial.
-
If the sample is in an aqueous solution, evaporate to dryness under a stream of nitrogen.
-
Add the internal standard solution.
-
Evaporate the solvent to complete dryness.
-
-
Automated Derivatization Sequence:
-
The robotic autosampler will perform the following steps for each vial in sequence.
-
Step 1: Reagent Addition (Methoxyamine - Optional first step for keto-acids, can be omitted for azelaic acid alone but often included in metabolomics workflows): If analyzing a broader range of organic acids, a methoximation step is often included. The autosampler adds 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.
-
Step 2 (Optional Incubation): The vial is transferred to an agitator/incubator and heated at 30°C for 60 minutes with intermittent shaking.
-
Step 3: Silylating Reagent Addition: The autosampler adds 80 µL of BSTFA + 1% TMCS to the vial.
-
Step 4: Incubation and Derivatization: The vial is transferred to the agitator/incubator and heated at 60-75°C for 30-90 minutes with intermittent shaking to ensure complete derivatization.[6][10]
-
Step 5: Cooling: The vial is moved to a cooling rack and allowed to return to room temperature.
-
Step 6: Injection: A 1 µL aliquot of the derivatized sample is injected into the GC-MS system.
-
-
GC-MS Parameters (Example):
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar
-
Inlet Temperature: 280°C
-
Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: 50-550 amu
-
Visualizations
Automated Derivatization and Analysis Workflow
The following diagram illustrates the automated workflow from sample preparation to data analysis.
Caption: Workflow for automated derivatization and GC-MS analysis.
Signaling Pathways of Azelaic Acid
Azelaic acid exerts its therapeutic effects through multiple mechanisms, including the modulation of inflammatory pathways and the inhibition of melanin synthesis.
1. Anti-Inflammatory Signaling Pathway
Azelaic acid has been shown to attenuate inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[11][12][13] It can also activate PPAR-γ, which further suppresses inflammation.[13]
Caption: Azelaic acid's anti-inflammatory signaling pathway.
2. Tyrosinase Inhibition Pathway
Azelaic acid is a competitive inhibitor of tyrosinase, a key enzyme in melanin synthesis.[14][15] This action contributes to its effectiveness in treating hyperpigmentation disorders.
Caption: Mechanism of tyrosinase inhibition by azelaic acid.
Conclusion
The automation of the this compound derivatization protocol offers a significant improvement over manual methods for the quantitative analysis of azelaic acid by GC-MS. This approach enhances reproducibility, increases throughput, and reduces the potential for human error, making it an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for the implementation of this robust and efficient analytical method.
References
- 1. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azelaic acid attenuates CCL2/CCR2 axis-mediated skin trafficking of acute myeloid leukemia cells through NF-κB/MAPK signaling modulation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jwatch.org [jwatch.org]
- 14. biofor.co.il [biofor.co.il]
- 15. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Azelaic Acid and its Silylated Derivative
Introduction
Azelaic acid, a naturally occurring dicarboxylic acid, is a widely utilized ingredient in pharmaceutical and cosmetic formulations due to its therapeutic effects on various skin conditions. Accurate and robust analytical methods are essential for its quantification in different matrices for quality control, formulation development, and research purposes. While azelaic acid itself is not volatile, derivatization techniques can be employed to facilitate its analysis by gas chromatography (GC). A common derivatization involves silylation to form Bis(trimethylsilyl) azelaate, which is more volatile and thermally stable for GC analysis. However, it is crucial to note that the direct analysis of this compound is performed via Gas Chromatography (GC), not Liquid Chromatography (LC). Liquid chromatography is a suitable technique for the analysis of underivatized azelaic acid.
This document provides detailed application notes and protocols for two distinct analytical approaches:
-
Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the analysis of azelaic acid.
Of note, the silylated derivative, this compound, has been reported to be chemically unstable, degrading within a few hours.[1] This instability should be a critical consideration in sample preparation and analysis scheduling.
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) of this compound
Application Note
This method is suitable for the quantitative analysis of azelaic acid in various matrices after derivatization to its more volatile form, this compound. The silylation process replaces the active hydrogens on the carboxylic acid groups with trimethylsilyl (TMS) groups, increasing volatility and making the compound amenable to GC analysis.[2][3] This approach offers high sensitivity and selectivity, particularly when coupled with a mass spectrometer.
Experimental Protocol
1. Sample Preparation and Derivatization (Silylation)
-
Objective: To convert azelaic acid into this compound.
-
Materials:
-
Sample containing azelaic acid
-
Anhydrous solvent (e.g., Acetonitrile, Pyridine)
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[4]
-
Internal Standard (IS) solution (e.g., Nonane)
-
Heating block or oven
-
GC vials with inserts
-
-
Procedure:
-
Accurately weigh or pipette a known amount of the sample into a clean, dry GC vial.
-
If the sample is in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the acidic components.
-
Evaporate the sample or extract to complete dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 60°C). It is critical to ensure the sample is completely dry as silylating reagents are moisture-sensitive.[2]
-
Add a known volume of the internal standard solution.
-
Add the anhydrous solvent (e.g., 50 µL of acetonitrile).
-
Add the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS).[4][5]
-
Cap the vial tightly and vortex briefly to mix the contents.
-
Heat the vial at a controlled temperature (e.g., 80°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.[4]
-
Cool the vial to room temperature before GC-MS analysis.
-
2. GC-MS Conditions
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
GC Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis, with an injector temperature of 250-280°C.[5][6]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp 1: Increase to 170°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 30°C/min.
-
Final hold: Hold at 280°C for 5 minutes.[5]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[5]
-
Ion Source Temperature: 200-230°C.[5]
-
Quadrupole Temperature: 150-250°C.[5]
-
Acquisition Mode: Can be either full scan (e.g., m/z 45-550) for qualitative and quantitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[6]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 100 ng/mL to 100 mg/mL (as Dimethyl azelate) | [1] |
| Limit of Detection (LOD) | 10 ng/mL (as Dimethyl azelate) | [1] |
| Limit of Quantification (LOQ) | 100 ng/mL (as Dimethyl azelate) | [1] |
| Accuracy (Recovery) | 96.4 - 103.4% (as Dimethyl azelate) | [1] |
| Precision (%RSD) | <2.0% (Inter- and Intraday for Dimethyl azelate) | [1] |
Note: The quantitative data is for a related derivative, Dimethyl azelate, as specific data for this compound was limited in the search results. However, similar performance can be expected.
Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Part 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of Azelaic Acid
Application Note
This method is designed for the direct quantitative analysis of underivatized azelaic acid in pharmaceutical and cosmetic preparations.[7][8] Since azelaic acid lacks a strong chromophore, UV detection is typically performed at a low wavelength (around 206-210 nm).[7][9] This RP-HPLC method is simple, rapid, and robust for routine quality control analysis.
Experimental Protocol
1. Sample Preparation
-
Objective: To extract azelaic acid from the sample matrix and prepare it for HPLC analysis.
-
Materials:
-
Procedure:
-
Accurately weigh a known amount of the sample (e.g., 1 gram of cream) into a suitable container.[7]
-
Add a specific volume of the extraction solvent (e.g., 2 mL of acetonitrile).[7]
-
Vortex the mixture vigorously for a set time (e.g., 5 minutes) to ensure complete extraction of the drug.[7]
-
Allow the mixture to stand for a short period (e.g., 15 minutes).[7]
-
Centrifuge the sample at a sufficient speed (e.g., 7000 rpm) to separate the excipients.[7]
-
Collect the supernatant and dilute it with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.[8]
-
2. HPLC Conditions
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Kromasil 100-5C18, 250 x 4.6 mm, 5 µm particle size) is commonly used.[7][8]
-
Mobile Phase: A mixture of an acidic aqueous buffer and an organic solvent. A common composition is 75 volumes of 50 mM sodium dihydrogen orthophosphate (pH adjusted to 3.5) and 25 volumes of acetonitrile.[7][8]
-
Column Temperature: Ambient (e.g., 25°C).[8]
-
Injection Volume: 20 µL.[8]
-
Detection: UV detection at 206 nm.[8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 5 - 400 µg/mL | [8] |
| Correlation Coefficient (r²) | 0.998 - 0.999 | [8][10] |
| Limit of Detection (LOD) | 1.521 µg/mL | [9] |
| Limit of Quantification (LOQ) | 3.342 µg/mL | [9] |
| Accuracy (Recovery) | >96% | [8] |
| Precision (%RSD) | ≤2% | [8][9] |
Workflow Diagram
Caption: Workflow for the RP-HPLC analysis of Azelaic Acid.
The choice between the GC-MS analysis of this compound and the RP-HPLC analysis of azelaic acid depends on the specific requirements of the analysis, such as sensitivity needs, sample matrix, and available instrumentation. The GC-MS method, involving derivatization, is highly sensitive and specific, making it suitable for complex matrices and trace-level detection. The RP-HPLC method is a more straightforward, rapid, and robust technique, ideal for routine quality control of pharmaceutical and cosmetic products where azelaic acid concentrations are relatively high. The inherent instability of the silylated derivative must be considered when opting for the GC-MS approach.
References
- 1. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. iris.unina.it [iris.unina.it]
- 6. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ijsat.org [ijsat.org]
- 10. Determination of azelaic acid and potassium azeloycinate diglycinate in cosmetics by HPLC [sjpm.org.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bis(trimethylsilyl) azelaate Derivatization
Welcome to the technical support center for the optimization of the bis(trimethylsilyl) azelaate derivatization reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the silylation of azelaic acid for gas chromatography-mass spectrometry (GC-MS) analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of azelaic acid with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Question: Why am I seeing low or no product peak for this compound in my GC-MS analysis?
Answer:
Several factors can contribute to a low yield of the desired derivative. Consider the following potential causes and solutions:
-
Incomplete Derivatization: The reaction may not have gone to completion.
-
Reaction Time and Temperature: Ensure sufficient reaction time and temperature. While many silylations are rapid, dicarboxylic acids can be more challenging to derivatize than simple alcohols or monofunctional acids. A common starting point is heating at 70-80°C for 30-60 minutes. If the yield is low, consider increasing the reaction time or temperature.
-
Reagent Excess: A sufficient molar excess of the silylating reagent is crucial. A 2:1 molar ratio of BSTFA to active hydrogen is a recommended starting point. For a dicarboxylic acid like azelaic acid, this means at least a 4:1 molar ratio of BSTFA to azelaic acid.
-
Use of a Catalyst: The addition of a catalyst, such as 1-10% trimethylchlorosilane (TMCS) to the BSTFA, can significantly increase the reactivity of the silylating agent, especially for sterically hindered or less reactive functional groups.
-
-
Presence of Moisture: Silylating reagents are extremely sensitive to moisture. Water will react with the silylating agent, reducing the amount available to derivatize your analyte. Furthermore, the presence of water can lead to the hydrolysis of the formed this compound, reverting it back to azelaic acid.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If your sample is in an aqueous solution, it must be evaporated to complete dryness before adding the silylating reagent.
-
-
Derivative Instability: this compound has been reported to be chemically unstable, degrading within a few hours.[1]
-
Prompt Analysis: Analyze the derivatized samples by GC-MS as soon as possible after the reaction is complete. Avoid prolonged storage of the derivatized sample.
-
Question: I am observing multiple peaks for my derivatized azelaic acid. What could be the cause?
Answer:
The presence of multiple peaks can indicate incomplete derivatization or the formation of byproducts.
-
Incomplete Silylation: If only one of the two carboxylic acid groups on the azelaic acid molecule is derivatized, you will see a peak for the mono-trimethylsilyl derivative in addition to the desired bis-trimethylsilyl derivative.
-
Optimization: To drive the reaction to completion and favor the formation of the bis-trimethylsilyl derivative, increase the reaction temperature, time, or the molar excess of the silylating reagent. The use of a catalyst like TMCS is also recommended.
-
-
Formation of Artifacts: Silylation reactions can sometimes produce unexpected byproducts, or "artifacts."[2] These can arise from reactions with residual solvents, contaminants in the sample, or side reactions of the silylating reagent itself.[2]
-
Sample Purity: Ensure your azelaic acid sample is of high purity. Crude samples are more likely to contain components that can lead to artifact formation.[2]
-
Blank Runs: Always run a reagent blank (all components except the sample) to identify any peaks originating from the silylating reagent or solvent.
-
Question: My chromatographic peaks for this compound are tailing. How can I improve the peak shape?
Answer:
Peak tailing for silylated dicarboxylic acids is a common issue and can be caused by several factors related to the GC system and the derivatization itself.
-
Active Sites in the GC System: Residual silanol groups on the surface of the GC inlet liner or the column can interact with the polar derivative, causing peak tailing.
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Using a deactivated liner can help minimize these interactions.
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure a deactivated surface.
-
Column Choice: Consider using a highly deactivated "end-capped" column, which has fewer active silanol groups.
-
-
Incomplete Derivatization: If some of the azelaic acid remains underivatized, its high polarity will lead to significant peak tailing on common non-polar GC columns.
-
Reaction Optimization: Ensure the derivatization reaction has gone to completion by optimizing the reaction conditions as described above.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Sample Dilution: Try diluting your derivatized sample and re-injecting to see if the peak shape improves.
-
Frequently Asked Questions (FAQs)
Q1: What is the best silylating reagent for azelaic acid?
A1: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used and effective silylating reagent for carboxylic acids, including azelaic acid.[3] It is highly volatile, and its byproducts generally do not interfere with the chromatogram. For enhanced reactivity, BSTFA is often used with a catalyst, such as 1% trimethylchlorosilane (TMCS).
Q2: What are the optimal reaction conditions (temperature and time) for the derivatization of azelaic acid with BSTFA?
A2: While the optimal conditions can vary depending on the specific sample matrix and concentration, a general starting point is to heat the reaction mixture at 70-80°C for 30-60 minutes . It is recommended to monitor the reaction progress by analyzing aliquots at different time points to determine when the derivatization is complete.
Q3: Is it necessary to use a catalyst?
A3: While not always strictly necessary, adding a catalyst like 1-10% TMCS to BSTFA is highly recommended for dicarboxylic acids to ensure complete and rapid derivatization of both carboxylic acid groups.
Q4: How should I prepare my sample before derivatization?
A4: The most critical step is to ensure your sample is completely dry . Silylating reagents are highly sensitive to moisture. If your sample is in an aqueous solution, it should be evaporated to dryness under a stream of nitrogen before adding the derivatization reagents.
Q5: For how long is the this compound derivative stable?
A5: The bis(trimethylsilyl) derivative of azelaic acid has been reported to be chemically unstable and can degrade within a few hours .[1] Therefore, it is crucial to analyze the samples by GC-MS as soon as possible after derivatization.
Q6: What solvent should I use for the derivatization reaction?
A6: BSTFA itself can often act as a solvent. However, if a solvent is needed, pyridine or acetonitrile are commonly used. Ensure that any solvent used is anhydrous.
Experimental Protocols
Protocol 1: Derivatization of Azelaic Acid Standard with BSTFA + 1% TMCS
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Sample Preparation: Accurately weigh 1-5 mg of azelaic acid standard into a 2 mL reaction vial.
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Drying: If the standard is in a solution, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas.
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Reagent Addition: Add 200 µL of a silylating reagent mixture consisting of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
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Reaction: Tightly cap the vial and heat at 75°C for 45 minutes in a heating block or oven.
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Cooling: Allow the vial to cool to room temperature.
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Analysis: Immediately analyze a 1 µL aliquot of the derivatized sample by GC-MS.
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Derivatization
| Parameter | Recommended Value | Notes |
| Silylating Reagent | BSTFA + 1% TMCS | Provides high reactivity for complete derivatization. |
| Reagent to Analyte Ratio | > 4:1 molar ratio of BSTFA to azelaic acid | Ensures a sufficient excess of the silylating agent. |
| Reaction Temperature | 70 - 80 °C | Balances reaction rate with potential for side reactions. |
| Reaction Time | 30 - 60 minutes | Should be optimized for the specific sample matrix. |
| Solvent | Pyridine or Acetonitrile (anhydrous) | Use if necessary to dissolve the sample. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low/No Product Peak | Incomplete derivatization | Increase reaction time/temperature, use catalyst (TMCS). |
| Presence of moisture | Ensure anhydrous conditions, dry sample completely. | |
| Derivative instability | Analyze sample immediately after derivatization. | |
| Multiple Peaks | Incomplete derivatization (mono-silylated) | Optimize reaction conditions for complete derivatization. |
| Formation of byproducts | Use high-purity reagents and run a reagent blank. | |
| Peak Tailing | Active sites in GC system | Replace inlet liner, condition/replace column. |
| Incomplete derivatization | Ensure complete reaction. | |
| Column overload | Dilute the sample. |
Visualizations
Caption: Experimental workflow for the derivatization of azelaic acid.
Caption: Troubleshooting logic for this compound derivatization.
References
- 1. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Incomplete silylation with Bis(trimethylsilyl) azelaate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the incomplete silylation of azelaic acid with silylating agents to form Bis(trimethylsilyl) azelate. It is intended for researchers, scientists, and drug development professionals utilizing gas chromatography-mass spectrometry (GC-MS) for analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of silylating azelaic acid for GC-MS analysis?
A1: Azelaic acid is a dicarboxylic acid with low volatility, making it unsuitable for direct analysis by gas chromatography.[1] Silylation is a derivatization technique that replaces the active hydrogens on the carboxylic acid groups with trimethylsilyl (TMS) groups.[2][3] This process increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[2]
Q2: What are the common silylating reagents used for dicarboxylic acids like azelaic acid?
A2: Commonly used silylating reagents for carboxylic acids include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5] These are often used with a catalyst, such as trimethylchlorosilane (TMCS), to enhance the reaction rate, especially for sterically hindered compounds.[6]
Q3: I am observing multiple peaks for azelaic acid in my chromatogram. What could be the cause?
A3: The presence of multiple peaks for a single analyte is a common issue and often points to incomplete derivatization.[7] In the case of azelaic acid, you may be seeing peaks for the underivatized acid, the mono-silylated intermediate, and the desired di-silylated product (Bis(trimethylsilyl) azelaate). Artifact formation from reactions with the solvent or impurities can also lead to unexpected peaks.[7]
Q4: How stable is the di(trimethylsilyl) azelate derivative?
A4: The di(trimethylsilyl) derivative of azelaic acid has been reported to be chemically unstable, degrading within a few hours.[8] This instability can lead to a decrease in the analyte signal over time and contribute to poor reproducibility. It is crucial to analyze the derivatized samples as soon as possible.
Troubleshooting Guide: Incomplete Silylation of Azelaic Acid
Incomplete silylation is a frequent challenge in the derivatization of polar compounds like azelaic acid. This guide provides a systematic approach to troubleshooting and resolving this issue.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound / Multiple peaks | Presence of Moisture: Silylating reagents are extremely sensitive to moisture and will preferentially react with water over the target analyte.[9] | - Ensure all glassware is thoroughly dried in an oven before use. - Use anhydrous solvents. - Dry the sample completely, for example, by evaporation under a stream of nitrogen or by lyophilization. - Store silylating reagents under inert gas and in a desiccator. |
| Insufficient Reagent: The molar ratio of the silylating reagent to the active hydrogens in the sample may be too low. | - Use a significant excess of the silylating reagent. A molar ratio of at least 2:1 of BSTFA to each active hydrogen is recommended. | |
| Suboptimal Reaction Conditions: The reaction time or temperature may not be sufficient for the reaction to go to completion. | - Increase the reaction time. While many reactions are rapid, some may require heating for 30 minutes to an hour at 60-70°C.[4][9] - Increase the reaction temperature. However, be cautious as excessive heat can lead to degradation of the sample or derivatives. | |
| Lack of Catalyst: Dicarboxylic acids can be less reactive than simple alcohols or phenols. | - Add a catalyst such as Trimethylchlorosilane (TMCS) to the silylating reagent, typically at a concentration of 1-10%.[6] Pyridine can also be used as a catalyst.[9] | |
| Reagent Degradation: Silylating reagents can degrade over time, especially if not stored properly. | - Use a fresh vial of the silylating reagent. Once opened, the shelf life of reagents like BSTFA can be limited, even when stored correctly.[9] | |
| Poor Peak Shape (Tailing) | Adsorption in the GC System: Active sites in the GC inlet liner or on the column can interact with the silylated derivative. | - Use a deactivated GC inlet liner. - Ensure the GC column is in good condition and has not become active. - Co-inject a small amount of the silylating reagent to help passivate active sites. |
| Inconsistent Results / Poor Reproducibility | Derivative Instability: As mentioned, di(trimethylsilyl) azelate is known to be unstable.[8] | - Analyze samples immediately after derivatization. - If immediate analysis is not possible, store derivatized samples at low temperatures (e.g., in a freezer) to slow degradation.[9] - Prepare a fresh calibration curve for each batch of samples. |
| Matrix Effects: Components in the sample matrix can interfere with the silylation reaction. | - Perform a sample cleanup (e.g., solid-phase extraction) prior to derivatization to remove interfering substances. |
Quantitative Data Summary
A comparison of silylation (using BSTFA) and esterification for the analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosols provides the following insights:
| Parameter | Silylation (BSTFA) | Esterification (BF₃/alcohol) | Reference |
| Reproducibility (RSD%) | ≤ 10% | ≤ 15% | [10] |
| Detection Limits | Lower (≤ 2 ng m⁻³) | Higher (≤ 4 ng m⁻³) | [10] |
These data suggest that silylation with BSTFA can offer higher reproducibility and lower detection limits for dicarboxylic acids compared to esterification.[10]
Another study compared BSTFA with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for the derivatization of various polar compounds, including dicarboxylic acids. While BSTFA derivatives generally show a dominant molecular ion, MTBSTFA derivatives often exhibit a dominant [M-57]⁺ fragment. The choice of reagent can be influenced by factors like steric hindrance, with BSTFA being potentially better for sterically hindered compounds.[5]
Experimental Protocols
Detailed Methodology for Silylation of Azelaic Acid with BSTFA/TMCS
This protocol is a general guideline and may require optimization for specific sample matrices and instrument conditions.
Materials:
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Azelaic acid sample
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N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
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Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
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Internal standard (e.g., a deuterated analog or a structurally similar compound)
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Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
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Heating block or oven
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Vortex mixer
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Nitrogen gas supply for evaporation
Procedure:
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Sample Preparation:
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Accurately weigh or measure a known amount of the sample containing azelaic acid into a reaction vial.
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If the sample is in an aqueous solution, it must be dried completely. This can be achieved by evaporating the solvent under a gentle stream of nitrogen at a slightly elevated temperature.
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Reconstitution:
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Add a suitable volume of anhydrous solvent to the dried sample. For example, 100 µL of pyridine.
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If using an internal standard, add it at this stage.
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Derivatization:
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Add an excess of the silylating reagent. For a sample of approximately 1 mg, add 100 µL of BSTFA + 1% TMCS.[4]
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Tightly cap the vial to prevent the ingress of moisture.
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-
Reaction:
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Analysis:
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Allow the vial to cool to room temperature.
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The sample is now ready for injection into the GC-MS system. It is recommended to analyze the sample as soon as possible due to the potential instability of the derivative.[8]
-
Visualizations
Caption: Experimental workflow for the silylation of azelaic acid.
Caption: Simplified reaction mechanism for the silylation of azelaic acid with BSTFA.
Caption: Logical workflow for troubleshooting incomplete silylation.
References
- 1. This compound | C15H32O4Si2 | CID 519492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 8. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.gps.caltech.edu [web.gps.caltech.edu]
- 10. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bis(trimethylsilyl) azelaate Derivatization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of azelaic acid to bis(trimethylsilyl) azelaate for GC-MS analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Question: Why am I seeing multiple peaks for my derivatized azelaic acid in the GC chromatogram?
Answer: Multiple peaks for a single analyte after derivatization can be attributed to several factors:
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Incomplete Derivatization: This is one of the most common causes. If both carboxyl groups on the azelaic acid molecule are not fully silylated, you will see a peak for the mono-silylated derivative in addition to the desired this compound. Inconsistent yields can also result from this.[1]
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Formation of Artifacts: Unexpected byproducts, or artifacts, can form during the silylation reaction.[2][3][4] These can arise from reactions of your analyte with byproducts of the silylating reagent itself.[2] For example, the derivatization by-product from BSA can react with the initially formed trimethylsilyl ester to create an artifact.[2]
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Presence of Isomers: While less common for a linear dicarboxylic acid like azelaic acid, geometric isomers (syn- and anti-) can sometimes be separated on non-polar GC columns if they are formed.[2]
To resolve this, ensure your reaction goes to completion by optimizing reaction conditions and ensuring your reagents and labware are free of moisture.
Question: My derivatization reaction failed completely, or the yield of this compound is very low. What are the likely causes?
Answer: A complete failure or very low yield of the derivatization reaction is often due to one of the following:
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Presence of Moisture: Silylating reagents like BSTFA are highly sensitive to moisture.[5] Any water in your sample, solvent, or on the glassware will react with the silylating agent, consuming it and preventing the derivatization of your analyte.[5][6] It is crucial to use anhydrous solvents and properly dried glassware.[5][6]
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Insufficient Silylating Reagent: An excess of the silylating reagent is necessary to drive the reaction to completion.[6] A general guideline is to use at least a 2:1 molar ratio of the silylating agent to the active hydrogens in your sample.
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Suboptimal Reaction Conditions: Derivatization reactions are influenced by temperature and time. While some analytes can be derivatized at room temperature, others, like sterically hindered carboxylic acids, may require heating for an extended period to achieve complete derivatization.
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Improperly Prepared Glassware: Residual moisture or active sites on the surface of your glassware can interfere with the reaction.[5] It is good practice to silylate your glassware before use.[5]
Question: I am observing a large peak for the silylating reagent (e.g., BSTFA) and its byproducts, which is interfering with the detection of my analyte. How can I address this?
Answer: While an excess of the silylating reagent is necessary, a very large excess can sometimes cause issues in the chromatogram.
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Optimizing the Reagent Ratio: While an excess is needed, an extremely large excess might not be necessary and can lead to a large solvent front or interfering peaks. You can try reducing the amount of silylating agent, while still ensuring it's in sufficient excess.
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Volatility of Byproducts: BSTFA is often preferred because its byproducts are highly volatile and tend to elute early in the chromatogram, minimizing interference with later-eluting analytes.[7][8] If you are using a different silylating agent, consider its byproducts and their volatility.
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Sample Dilution: If the analyte concentration is high enough, you may be able to dilute the sample after derivatization (using a dry solvent) to reduce the amount of excess reagent injected into the GC-MS.
Frequently Asked Questions (FAQs)
What is the purpose of derivatizing azelaic acid?
Azelaic acid is a dicarboxylic acid with low volatility and high polarity. Direct analysis by gas chromatography is challenging. Derivatization with a silylating agent replaces the acidic protons on the carboxyl groups with non-polar trimethylsilyl (TMS) groups.[9] This increases the volatility and thermal stability of the molecule, making it suitable for GC-MS analysis.[2][4]
Which silylating reagent is best for azelaic acid?
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used and effective silylating reagent for dicarboxylic acids like azelaic acid.[10][11][12] It is a strong silyl donor and its byproducts are volatile, which reduces chromatographic interference.[7][8] The addition of a catalyst, such as trimethylchlorosilane (TMCS), often at 1% concentration in the BSTFA, can enhance the reactivity, especially for hindered functional groups.[8]
How can I ensure my samples and reagents are sufficiently dry?
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Samples: If your sample is in a solid form, ensure it is thoroughly dried, for example, in a desiccator over a drying agent. If your sample is an extract, it should be evaporated to complete dryness before adding the derivatization reagents.[13] A common technique is to evaporate the solvent under a stream of dry nitrogen.[6]
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Solvents: Use anhydrous grade solvents. If you are using a solvent like pyridine, which is hygroscopic, it's recommended to store it over a drying agent like potassium hydroxide (KOH) pellets.[6]
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Glassware: Glassware should be oven-dried or flame-dried before use to remove any adsorbed moisture.[5] Silylating the glassware with a reagent like dimethyldichlorosilane can also help to deactivate any active sites.[5]
What are typical reaction conditions for the derivatization of azelaic acid with BSTFA?
While optimal conditions should be determined experimentally, a common starting point for the derivatization of dicarboxylic acids with BSTFA is to heat the reaction mixture at 70-75°C for 30-70 minutes.[1][11]
Quantitative Data Summary
The following table summarizes the limits of detection (LODs) for dicarboxylic acids using GC-MS after silylation, as reported in the literature. This provides a benchmark for expected analytical sensitivity.
| Derivatization Method | Analyte Type | Limit of Detection (LOD) | Reference |
| Silylation with BSTFA | Low-molecular-weight dicarboxylic acids (C3-C9) | ≤ 2 ng/m³ | [10] |
| Silylation | Low-molecular-weight dicarboxylic acids | ≤ 4 ng/m³ | [12] |
| Trimethylsilylation | Most mono- and dicarboxylic acids | 5 - 40 pg | [14] |
Experimental Protocols
Protocol: Derivatization of Azelaic Acid using BSTFA for GC-MS Analysis
This protocol provides a general procedure for the derivatization of azelaic acid. Optimization may be required depending on the specific sample matrix and instrumentation.
-
Sample Preparation:
-
Reagent Addition:
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To the dry sample, add a sufficient volume of a silylating reagent mixture. A common choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[8] An excess of the reagent is crucial.[6]
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A solvent such as anhydrous pyridine or acetonitrile can be used to dissolve the sample before or during the addition of the silylating reagent.[1][6]
-
-
Reaction:
-
Analysis:
Visualizations
Caption: Troubleshooting workflow for this compound derivatization.
Caption: Experimental workflow for the derivatization of azelaic acid.
References
- 1. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 2. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 3. littlemsandsailing.com [littlemsandsailing.com]
- 4. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bstfa not reacted!! - Chromatography Forum [chromforum.org]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Silylation - Wikipedia [en.wikipedia.org]
- 10. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. weber.hu [weber.hu]
- 14. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Bis(trimethylsilyl) azelaate by Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Bis(trimethylsilyl) azelaate during Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of azelaic acid necessary for GC analysis?
Azelaic acid is a dicarboxylic acid with low volatility, making it unsuitable for direct analysis by GC, which requires compounds to be volatile.[1][2] Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the carboxylic acid groups with trimethylsilyl (TMS) groups. This process creates this compound, a more volatile and less polar compound that is amenable to GC analysis.[3][4][5]
Q2: What are the common silylating reagents for derivatizing azelaic acid?
Commonly used silylating reagents for carboxylic acids include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][7] BSTFA is often used in combination with a catalyst like trimethylchlorosilane (TMCS) to enhance the derivatization efficiency, especially for sterically hindered compounds.[3][4][8]
Q3: What is a known stability issue with this compound?
This compound is known to be chemically unstable and can degrade within a few hours of preparation.[1][9] This instability can lead to poor reproducibility and the appearance of degradation peaks in the chromatogram. Therefore, it is crucial to analyze the derivatized samples as soon as possible after preparation.
Q4: What is the optimal GC column for analyzing this compound?
For the analysis of silylated compounds, a non-polar or medium-polarity column is generally recommended.[7] A good starting point is a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, TG-5MS).[10] These columns offer good thermal stability and are suitable for separating a wide range of derivatized compounds. The choice of column dimensions (length, internal diameter, and film thickness) will depend on the specific resolution and sensitivity requirements of the analysis.[11][12][13][14]
Troubleshooting Guide: Improving Peak Shape
Poor peak shape for this compound can manifest as peak tailing, fronting, or splitting. The following guide addresses these common issues with potential causes and corrective actions.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Active Sites in the GC System | Active sites, such as exposed silanol groups in the injector liner or the front of the GC column, can interact with the analyte, causing tailing.[15][16] - Solution: Use a new, deactivated (silanized) injector liner. Trim the first 10-20 cm from the front of the GC column to remove any accumulated non-volatile residues or active sites.[17] |
| Incomplete Derivatization | The presence of unreacted or partially derivatized azelaic acid can lead to peak tailing due to the polarity of the free carboxylic acid groups. - Solution: Optimize the derivatization procedure. Ensure anhydrous (dry) conditions, as moisture can deactivate the silylating reagent. Consider increasing the reaction time, temperature, or the amount of silylating reagent. The use of a catalyst like TMCS can also improve derivatization efficiency. |
| Improper Column Installation | A poor column cut or incorrect installation depth in the injector can create dead volume, leading to peak tailing.[17][18] - Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for the correct column installation depth. |
| Column Degradation | Over time, the stationary phase of the column can degrade, exposing active sites.[19] - Solution: If the above solutions do not resolve the issue, the column may need to be replaced. |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak fronting.[17][20] - Solution: Dilute the sample or reduce the injection volume. If using a split/splitless inlet, increasing the split ratio can also help. |
| Solvent Mismatch | If the sample is dissolved in a solvent that is not compatible with the stationary phase, it can cause peak distortion, including fronting.[20] - Solution: Whenever possible, dissolve the derivatized sample in the same solvent as the mobile phase or a solvent with a similar polarity. |
| Inlet Temperature Too Low | A low inlet temperature can cause the sample to condense in the injector, leading to a slow transfer onto the column and potential peak fronting. - Solution: Increase the inlet temperature. A typical starting point for silylated compounds is 250-280°C. |
Issue 3: Split Peaks
Split peaks appear as two or more peaks for a single compound.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Improper Injection Technique | Issues with the autosampler or manual injection can introduce the sample onto the column in a non-uniform band. - Solution: Check the syringe for bubbles before injection. Ensure the injection speed is appropriate for the inlet type. |
| Inlet Issues | A partially blocked injector liner or an incompatible liner type can cause the sample vapor to be introduced unevenly. - Solution: Replace the injector liner. Ensure the liner is suitable for the injection technique (e.g., splitless injection). |
| Solvent Effect in Splitless Injection | In splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, it can lead to poor solvent trapping and split peaks.[17] - Solution: Set the initial oven temperature at least 20°C below the boiling point of the injection solvent. |
| Incomplete Derivatization | The presence of both mono- and di-silylated azelaic acid can result in two closely eluting peaks that may appear as a split peak. - Solution: Optimize the derivatization reaction to ensure complete conversion to the di-silylated form. |
Experimental Protocols
Protocol 1: Silylation of Azelaic Acid using BSTFA + 1% TMCS
This protocol provides a general guideline for the derivatization of azelaic acid. Optimal conditions may vary depending on the sample matrix and concentration.
-
Sample Preparation: Accurately weigh 1-5 mg of the dried sample containing azelaic acid into a clean, dry reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen before proceeding.
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Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or dimethylformamide) to dissolve the sample. Add 100 µL of BSTFA + 1% TMCS to the vial.
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Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes. The reaction time and temperature may need to be optimized.[3]
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Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC. Due to the instability of the derivative, analysis should be performed as soon as possible.[1]
Protocol 2: Recommended GC Parameters
These are starting parameters and may require optimization for your specific instrument and application.
| Parameter | Value |
| GC System | Agilent 7890B GC with FID or MS detector |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet | Split/Splitless |
| Inlet Temperature | 270°C[2] |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature: 100°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Detector Temp | FID: 300°C[2]MS Transfer Line: 280°C |
Data Presentation
The following tables present illustrative data on how different parameters can affect the peak shape of this compound, as measured by the tailing factor. A tailing factor of 1.0 indicates a perfectly symmetrical peak.
Table 1: Illustrative Effect of Inlet Temperature on Peak Tailing
| Inlet Temperature (°C) | Tailing Factor (Illustrative) |
| 230 | 1.8 |
| 250 | 1.4 |
| 270 | 1.1 |
| 290 | 1.1 |
Table 2: Illustrative Effect of Derivatization Time on Peak Tailing
| Derivatization Time (min) at 75°C | Tailing Factor (Illustrative) |
| 15 | 2.1 |
| 30 | 1.5 |
| 60 | 1.2 |
| 90 | 1.2 |
Visualizations
Diagram 1: Experimental Workflow for GC Analysis of Azelaic Acid
Caption: Workflow for the derivatization and GC analysis of azelaic acid.
Diagram 2: Troubleshooting Logic for Poor Peak Shape
Caption: Decision tree for troubleshooting common peak shape issues.
References
- 1. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gcms.cz [gcms.cz]
- 5. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), Vial, 25 g [restek.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 11. fishersci.com [fishersci.com]
- 12. gcms.cz [gcms.cz]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.ca [fishersci.ca]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
- 20. perkinelmer.com [perkinelmer.com]
Technical Support Center: Analysis of Bis(trimethylsilyl) azelaate
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing silylation for the analysis of azelaic acid, specifically addressing the challenges associated with the hydrolysis of bis(trimethylsilyl) azelaate.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the derivatization and analysis of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| BTSA-01 | Low or no product peak for this compound. | Incomplete Derivatization: Insufficient silylating reagent, presence of moisture, or non-optimal reaction conditions.[1] | - Ensure a molar excess of the silylating reagent (e.g., BSTFA), typically at least a 2:1 ratio to the active hydrogens on azelaic acid. - Conduct the reaction under strictly anhydrous conditions. Dry the sample and solvents thoroughly before derivatization. - Optimize reaction time and temperature. Heating at 60-70°C for 30-60 minutes is a common starting point.[2] |
| BTSA-02 | Presence of a peak corresponding to mono-silylated azelaic acid. | Incomplete Silylation: Steric hindrance or insufficient reactivity of the silylating agent. | - Add a catalyst such as Trimethylchlorosilane (TMCS) to the silylating reagent (e.g., BSTFA with 1% TMCS) to enhance its reactivity.[1] - Increase the reaction temperature or time to drive the reaction to completion. |
| BTSA-03 | Peak tailing for the this compound peak. | Analyte Adsorption: Active sites in the GC inlet liner or on the column can interact with the analyte.[3] Hydrolysis: Partial hydrolysis of the silyl ester back to the carboxylic acid can occur in the GC system. | - Use a deactivated inlet liner and a high-quality, low-bleed capillary column suitable for silylated compounds.[3] - Ensure the entire GC system, including the carrier gas, is free from moisture. - Optimize the injector temperature to ensure rapid volatilization without causing thermal degradation. |
| BTSA-04 | Appearance of "ghost peaks" in the chromatogram. | System Contamination: Contamination from previous injections, septa bleed, or degradation of the silylating reagent.[4][5] | - Perform regular maintenance of the GC inlet, including changing the septum and liner.[5] - Run blank injections with the solvent and derivatizing reagent to identify the source of contamination. - Ensure high-purity solvents and reagents are used. |
| BTSA-05 | Poor reproducibility of peak areas between injections. | Derivative Instability: this compound is known to be chemically unstable and can degrade over a few hours. | - Analyze the derivatized samples as soon as possible after preparation. - If storage is necessary, keep the samples in a tightly sealed vial at low temperature (e.g., in a freezer) to slow down hydrolysis.[5] - Consider using an internal standard to correct for variations in derivatization efficiency and injection volume. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative unstable?
A1: Silyl esters, including this compound, are inherently susceptible to hydrolysis. The silicon-oxygen bond can be readily cleaved by water, regenerating the original carboxylic acid. This instability is a known characteristic of silyl esters, making prompt analysis after derivatization crucial.
Q2: What is the optimal silylating reagent for azelaic acid?
A2: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), is a highly effective and commonly used reagent for derivatizing carboxylic acids like azelaic acid.[1] It is highly reactive, and its byproducts are volatile, which minimizes interference in the chromatogram.
Q3: How can I confirm that the derivatization reaction is complete?
A3: To ensure the reaction has gone to completion, you can analyze aliquots of the reaction mixture at different time points (e.g., 30, 60, and 90 minutes) after adding the silylating reagent. The reaction is considered complete when there is no further increase in the peak area of the this compound.
Q4: Are there alternative derivatization methods for azelaic acid for GC analysis?
A4: Yes, methylation to form dimethyl azelate is a common alternative. Dimethyl azelate is chemically more stable than its silylated counterpart. This method typically involves using reagents like BF3 in methanol.
Q5: What are the key considerations for the GC-MS analysis of this compound?
A5: Key considerations include using a deactivated inlet liner, a low-bleed capillary column (e.g., a 5% phenyl-methylpolysiloxane phase), and ensuring a moisture-free GC system. The injector temperature should be optimized to ensure efficient vaporization without causing thermal degradation of the labile silyl ester.
Experimental Protocol: Silylation of Azelaic Acid and GC-MS Analysis
This protocol provides a detailed methodology for the derivatization of azelaic acid to this compound and its subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Accurately weigh 1-5 mg of the azelaic acid sample into a clean, dry reaction vial.
-
If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen gas before proceeding.
2. Derivatization Procedure:
-
Add 200 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the dried sample.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Tightly cap the reaction vial.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
After heating, allow the vial to cool to room temperature.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
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Injector: Split/splitless inlet.
-
Injection Volume: 1 µL.
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Inlet Temperature: 280°C.
-
Split Ratio: 20:1.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
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Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common issues during the analysis of this compound.
Troubleshooting Workflow Diagram
References
Technical Support Center: Analysis of Bis(trimethylsilyl) azelaate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the analysis of Bis(trimethylsilyl) azelaate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of the analytical signal of this compound due to the co-eluting components of the sample matrix. These effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification.[1] In gas chromatography-mass spectrometry (GC-MS), matrix components can interact with the analyte in the injector or on the column, affecting its transfer and ionization. For silylated compounds like this compound, matrix components can also interfere with the derivatization reaction itself.
Q2: What are the common causes of matrix effects in this analysis?
A2: Common causes of matrix effects in the analysis of this compound include:
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Competition for active sites: Co-eluting matrix components can compete with the analyte for active sites in the GC inlet and column, leading to decreased signal.
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Ion source interference: In the mass spectrometer's ion source, co-eluting compounds can suppress or enhance the ionization of this compound.
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Derivatization inhibition: Components in the sample matrix, such as high concentrations of salts or other reactive molecules, can interfere with the silylation of azelaic acid, leading to incomplete derivatization and lower than expected results.
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Contamination: Contamination from the sample collection, storage, or preparation steps can introduce interfering substances.
Q3: How can I identify the presence of matrix effects in my experiment?
A3: The presence of matrix effects can be identified by:
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Post-extraction addition: Comparing the signal response of an analyte in a neat solvent standard to the response of the same standard spiked into a blank matrix extract. A significant difference in signal intensity indicates the presence of matrix effects.
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Internal standard response variability: Observing inconsistent internal standard responses across different samples can be an indicator of matrix effects.
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Poor reproducibility: Unexplained variability in replicate injections of the same sample can suggest the influence of matrix effects.
Q4: What is the impact of incomplete derivatization on the analysis?
A4: Incomplete derivatization of azelaic acid to this compound will result in the underestimation of the analyte concentration. Azelaic acid itself is not volatile enough for GC analysis, so only the fully derivatized form will be detected. Factors such as the presence of water, inappropriate reaction temperature, or insufficient derivatizing reagent can lead to incomplete reactions. One study noted that di(trimethylsilyl) azelaate can be chemically unstable and degrade within a few hours, which would also lead to inaccurate quantification.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no analyte signal | Incomplete derivatization. | - Ensure all reagents and solvents are anhydrous. Water will preferentially react with the silylating agent. - Optimize the reaction time and temperature. A typical starting point is 70°C for 30 minutes. - Use a sufficient excess of the silylating reagent (e.g., BSTFA with 1% TMCS). - Consider using a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction. |
| Degradation of the derivative. | - Analyze the samples as soon as possible after derivatization, as this compound can be unstable.[2] | |
| Matrix-induced signal suppression. | - Implement a more rigorous sample cleanup procedure to remove interfering matrix components. - Dilute the sample extract to reduce the concentration of interfering compounds. - Use matrix-matched calibration standards to compensate for the suppression. | |
| Poor peak shape (tailing or fronting) | Active sites in the GC system. | - Deactivate the GC inlet liner with a silylating agent. - Use a column with a suitable stationary phase and ensure it is properly conditioned. |
| Co-eluting interferences. | - Optimize the GC temperature program to improve the separation of the analyte from interfering peaks. - Use a longer GC column or a column with a different selectivity. | |
| High variability in results | Inconsistent derivatization. | - Ensure consistent and precise addition of all reagents. - Maintain a consistent reaction time and temperature for all samples and standards. |
| Matrix effects varying between samples. | - Use a stable isotope-labeled internal standard (e.g., deuterated azelaic acid) to normalize for variations in derivatization efficiency and matrix effects. | |
| Presence of interfering peaks | Contamination from reagents or labware. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and use dedicated labware for trace analysis. |
| Byproducts of the derivatization reaction. | - Optimize the derivatization conditions to minimize the formation of byproducts. - Excess derivatization reagent can sometimes interfere; however, a novel base treatment followed by liquid-liquid extraction has been shown to remove excess BSTFA and its byproducts.[3][4] |
Experimental Protocols
Protocol 1: Silylation of Azelaic Acid using BSTFA
This protocol describes the derivatization of azelaic acid to this compound for GC-MS analysis.[5][6]
Materials:
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Azelaic acid standard
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Sample containing azelaic acid
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N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
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Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate)
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Internal standard (optional, e.g., deuterated azelaic acid)
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Heating block or oven
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GC vials with inserts
Procedure:
-
Sample Preparation: Accurately weigh or pipette the sample containing azelaic acid into a clean, dry reaction vial. If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen before proceeding.
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Solvent Addition: Add a small volume of anhydrous solvent to dissolve the sample.
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Internal Standard Addition (Optional): Add the internal standard solution to the vial.
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Derivatization Reagent Addition: Add a sufficient excess of BSTFA + 1% TMCS to the vial. A general rule is to have a significant molar excess of the silylating agent to the analyte.
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Reaction: Cap the vial tightly and heat at 70-80°C for 30-60 minutes.
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Cooling: Allow the vial to cool to room temperature.
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Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Evaluation of Matrix Effects
This protocol outlines a method to assess the extent of matrix effects in your analysis.
Procedure:
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Prepare a standard solution: Prepare a standard solution of this compound in a neat solvent at a known concentration.
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Prepare a matrix blank: Process a sample that does not contain azelaic acid (a blank matrix) using your established sample preparation method.
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Spike the matrix blank: After the final extraction step, spike the blank matrix extract with the standard solution from step 1 to achieve the same final concentration.
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Analyze and compare: Analyze both the neat solvent standard and the spiked matrix extract by GC-MS. Calculate the matrix effect using the following formula:
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Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100
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A value of 0% indicates no matrix effect. A negative value indicates signal suppression, and a positive value indicates signal enhancement.
-
Visualizations
References
- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bis(trimethylsilyl) azelaate Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the mass spectrometry analysis of Bis(trimethylsilyl) azelaate.
Troubleshooting Guide: Reducing Background Noise
High background noise can significantly impact the quality and reliability of mass spectrometry data. This guide provides a systematic approach to identifying and mitigating common sources of noise in the analysis of silylated compounds like Bis(trimethylsilyl) azelaelaate.
Question: I am observing a high baseline and numerous background peaks in my this compound mass spectrum. What are the likely causes and how can I resolve this?
Answer: High background noise in the GC-MS analysis of silylated compounds typically originates from three main sources: the silylating agent and its byproducts, the GC system itself (including the column), and sample/system contamination. Follow the steps outlined below to systematically troubleshoot and reduce the background noise.
Step 1: Evaluate the Silylating Reagent and Derivatization Process
Incomplete derivatization or side reactions with the silylating agent (e.g., BSTFA, MSTFA) are common sources of artifact peaks.
-
Is the derivatization reaction complete?
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Troubleshooting: Incomplete silylation can leave unreacted azelaic acid and generate multiple unwanted peaks.[1] Review and optimize your derivatization protocol. Key parameters to consider are reaction time, temperature, and the ratio of silylating reagent to your sample. For dicarboxylic acids, a common starting point is heating at 60-80°C for 30-60 minutes.[2]
-
-
Are there peaks from the silylating reagent or its byproducts?
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Troubleshooting: Excess silylating reagent and its byproducts can create significant background noise.[1][3] Consider performing a blank run with only the solvent and the silylating reagent to identify these peaks. If reagent-related peaks are interfering with your analyte, you can try reducing the amount of reagent used or performing a sample clean-up step after derivatization. One approach involves base treatment with aqueous sodium hydroxide to decompose excess BSTFA, followed by liquid-liquid extraction.[3]
-
Step 2: Assess the GC System for Column Bleed and Contamination
The GC system, particularly the inlet and column, is a major contributor to background noise.
-
Is column bleed contributing to the background?
-
Troubleshooting: Column bleed, the degradation of the stationary phase at high temperatures, is a primary cause of a rising baseline and the presence of siloxane ions (e.g., m/z 73, 207, 281).[4]
-
Use a low-bleed GC column specifically designed for mass spectrometry. These columns are more thermally stable.
-
Condition the column properly before use. This involves heating the column to a temperature slightly above your method's maximum temperature to remove volatile contaminants.[5]
-
Operate within the column's temperature limits. Avoid unnecessarily high temperatures in your GC method.
-
-
-
Is the GC inlet contaminated?
-
Troubleshooting: The inlet is a common site for contamination from septa, liners, and sample residues.
-
-
Is the carrier gas pure?
-
Troubleshooting: Impurities in the carrier gas, such as moisture and oxygen, can accelerate column degradation and increase background noise. Use high-purity gas and install traps to remove oxygen and moisture.[8]
-
Step 3: Check for Sample and Solvent Contamination
Contaminants can be introduced during sample preparation and handling.
-
Are the solvents and reagents of high purity?
-
Troubleshooting: Use high-purity, GC-MS grade solvents for sample preparation and derivatization. Run a solvent blank to check for contamination.
-
-
Is there contamination from glassware or sample vials?
-
Troubleshooting: Ensure all glassware is meticulously cleaned and dried. Consider using deactivated glassware to prevent interactions with your analyte. Sample vial septa can also be a source of contamination.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the characteristic mass spectral fragments of this compound?
A1: The mass spectrum of this compound will show characteristic fragments resulting from the silylated dicarboxylic acid structure. While a full spectrum is complex, key ions to look for can include those related to the trimethylsilyl group (m/z 73) and fragments of the silylated azelaic acid molecule.
Q2: What is a good starting point for a GC-MS method for this compound analysis?
A2: A good starting point would be to use a non-polar or semi-polar low-bleed capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). A typical temperature program could start at a lower temperature (e.g., 80-100°C) and ramp up to a final temperature of around 280-300°C. The injector and transfer line temperatures should be set appropriately (e.g., 250-280°C) to ensure efficient transfer of the analyte without degradation.
Q3: How often should I perform maintenance on my GC-MS system to minimize background noise?
A3: The frequency of maintenance depends on the sample throughput and the cleanliness of the samples being analyzed. However, a good practice is to:
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Replace the inlet septum and liner: weekly to monthly, or more frequently if analyzing dirty samples.
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Trim the GC column: as needed, when peak shape degrades or background increases.
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Clean the ion source: every 3-6 months, or as indicated by tuning reports and decreased sensitivity.
Q4: Can the choice of silylating reagent affect the background noise?
A4: Yes. Different silylating reagents have different reactivities and produce different byproducts. BSTFA and MSTFA are common choices for derivatizing carboxylic acids.[2] It is important to choose a high-purity reagent and to optimize the reaction conditions to ensure complete derivatization and minimize the formation of artifacts.[1]
Q5: I see a prominent peak at m/z 73 in my background. What is it?
A5: The ion at m/z 73 is the trimethylsilyl (TMS) cation, [Si(CH3)3]+. It is a very common background ion in the analysis of silylated compounds and can originate from column bleed, septum bleed, or excess silylating reagent.[4]
Data Presentation
The following table summarizes common sources of background noise in the GC-MS analysis of silylated compounds and strategies for their reduction.
| Source of Background Noise | Common m/z Ions | Recommended Action | Expected Improvement |
| Column Bleed | 73, 207, 281, 355 | Use a low-bleed MS-certified column. Condition the column properly. Operate within the specified temperature limits. | Significant reduction in baseline rise at high temperatures and lower intensity of siloxane-related ions. |
| Septum Bleed | 73, 149, 167, 207, 279, 281 | Use high-quality, low-bleed septa. Replace the septum regularly. Ensure the septum purge is on and set correctly. | Reduction of sharp "ghost" peaks and lower background, especially for siloxane and plasticizer ions. |
| Inlet Liner Contamination | Varies depending on contaminant | Replace the liner regularly. Use a deactivated liner. | Improved peak shape for active compounds and reduction of broad, tailing background peaks. |
| Silylating Reagent Artifacts | Varies (e.g., from BSTFA byproducts) | Run a reagent blank to identify peaks. Optimize the amount of reagent used. Consider post-derivatization cleanup. | Fewer extraneous peaks in the chromatogram, leading to a cleaner baseline. |
| Carrier Gas Impurities | 18 (H2O), 28 (N2), 32 (O2) | Use high-purity carrier gas (99.999% or higher). Install and regularly change moisture and oxygen traps. | Increased column lifetime and a more stable baseline. |
| Sample Matrix Effects | Varies widely | Implement a sample cleanup procedure (e.g., solid-phase extraction) before derivatization. | Reduced interference from co-eluting matrix components, improving signal-to-noise for the target analyte. |
Experimental Protocols
Protocol for Silylation of Azelaic Acid with BSTFA
This protocol provides a general procedure for the derivatization of azelaic acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for GC-MS analysis.
Materials:
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Azelaic acid standard or sample extract
-
BSTFA (with or without 1% TMCS as a catalyst)
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Anhydrous pyridine (optional, as a catalyst)[10]
-
High-purity solvent (e.g., acetonitrile, ethyl acetate, or dichloromethane)
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation: Accurately weigh a known amount of azelaic acid standard or place a dried sample extract into a GC vial.
-
Solvent Addition: Add an appropriate volume of a high-purity solvent to dissolve the sample (e.g., 100 µL).
-
Reagent Addition: Add the silylating reagent. A common approach is to add a 2:1 to 5:1 molar excess of BSTFA to the analyte. For a typical sample in 100 µL of solvent, 50-100 µL of BSTFA can be used. If desired, a small amount of pyridine (e.g., 10 µL) can be added as a catalyst.[10]
-
Reaction: Tightly cap the vial and heat it in a heating block or oven at 60-80°C for 30-60 minutes to ensure the reaction goes to completion.[2]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Note: Silylating reagents are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.[11]
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating background noise.
Caption: Silylation and GC-MS analysis workflow.
References
- 1. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. GC-FID baseline noise - Chromatography Forum [chromforum.org]
- 7. youtube.com [youtube.com]
- 8. postnova.com [postnova.com]
- 9. Signal to noise ration improvment in GC / CHROMSERVIS.EU [chromservis.eu]
- 10. web.gps.caltech.edu [web.gps.caltech.edu]
- 11. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of Bis(trimethylsilyl) azelaate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the derivatization of azelaic acid to bis(trimethylsilyl) azelaate, with a focus on catalyst effects. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete derivatization due to insufficient catalyst or reagent. | Increase the molar ratio of the silylating agent (e.g., BSTFA) to the active hydrogen on azelaic acid to at least 2:1. The addition of a catalyst like trimethylchlorosilane (TMCS) can significantly improve the reaction rate for hindered functional groups.[1] |
| Presence of moisture in the sample or reagents. | Silylating reagents are highly sensitive to moisture.[1] Ensure all glassware is thoroughly dried, preferably by flame-drying or oven-drying.[2] Use anhydrous solvents and handle reagents under dry conditions. | |
| Inadequate reaction temperature or time. | For some compounds, heating at 70°C for 20-30 minutes is sufficient, while others may require heating for up to 16 hours for the reaction to complete.[1] Optimization of reaction time and temperature for azelaic acid is recommended. | |
| Multiple Peaks in Chromatogram | Formation of silylation artifacts. | Artifacts can arise from reactions with contaminants in the sample or from the silylating reagent itself.[3] Ensure the purity of the azelaic acid sample. Using a different silylating agent or catalyst may also reduce artifact formation. |
| Incomplete silylation leading to mono-silylated and di-silylated products. | Optimize the reaction conditions, including the amount of silylating agent, catalyst concentration, temperature, and reaction time to drive the reaction to completion.[3] | |
| Degradation of the Derivative | Chemical instability of this compound. | This compound has been reported to be chemically unstable and can degrade within a few hours.[4] Analyze the derivatized sample as soon as possible after preparation. |
| Poor Peak Shape or Tailing | Adsorption of the analyte in the GC system. | Ensure the GC inlet liner is properly deactivated or use a liner specifically designed for active compounds. Silylation itself is intended to reduce analyte adsorption.[5] |
| Inconsistent Results | Variability in derivatization and extraction. | Employ a standard addition procedure and use an internal standard to control for variability.[4] Automated derivatization systems can also improve reproducibility.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in the derivatization of azelaic acid?
A1: A catalyst, such as trimethylchlorosilane (TMCS), increases the reactivity of the silylating agent (e.g., BSTFA), particularly for sterically hindered or slowly reacting functional groups like the carboxylic acid groups in azelaic acid.[1][5] This helps to ensure a more complete and faster derivatization.
Q2: Which catalysts can be used for the silylation of azelaic acid with BSTFA?
A2: Several catalysts can be used with BSTFA, including trimethylchlorosilane (TMCS), trifluoroacetic acid, hydrogen chloride, potassium acetate, piperidine, O-methylhydroxylamine hydrochloride, and pyridine.[1][3] The choice of catalyst may depend on the specific experimental conditions and the presence of other functional groups.
Q3: My silylation reaction is not working even with a catalyst. What should I check?
A3: The most common reason for silylation failure is the presence of moisture.[2] Ensure all your reagents, solvents, and glassware are scrupulously dry. You should also check the age and storage conditions of your silylating agent, as it can degrade over time. Finally, ensure that your glassware is properly silylated if you are working with trace amounts.[2]
Q4: How can I confirm that the derivatization of azelaic acid is complete?
A4: The completeness of the reaction can be monitored by GC-MS. A complete reaction should show a single peak corresponding to the this compound derivative. The presence of a peak for the mono-silylated intermediate or the underivatized azelaic acid indicates an incomplete reaction.
Q5: Is this compound stable?
A5: No, this compound is known to be chemically unstable and can degrade within a few hours.[4] It is crucial to analyze the samples by GC as soon as possible after derivatization.
Catalyst Effects on this compound Derivatization
| Catalyst | Silylating Agent | General Effect on Derivatization | Considerations |
| Trimethylchlorosilane (TMCS) | BSTFA, BSA | Increases the reactivity of the silylating agent, leading to a more complete and faster reaction, especially for hindered groups.[1][5] | The most common and effective catalyst for silylating carboxylic acids. |
| Pyridine | BSTFA, BSA | Can act as a catalyst and also as a solvent and acid scavenger.[2][3] | Often used in combination with other catalysts. Must be anhydrous. |
| Trifluoroacetic Acid | BSTFA, BSA | Can catalyze the silylation reaction.[1][3] | Acidic catalyst, may not be suitable for acid-labile compounds. |
| Potassium Acetate | BSTFA, BSA | Can act as a basic catalyst.[1][3] | May be useful for specific applications where a basic catalyst is preferred. |
| Piperidine | BSTFA, BSA | A basic catalyst that can facilitate the reaction.[1][3] | Strong base, may cause side reactions with sensitive substrates. |
Experimental Protocol: Derivatization of Azelaic Acid for GC-MS Analysis
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Azelaic acid standard or sample
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Catalyst: Trimethylchlorosilane (TMCS) (often available as BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or N,N-dimethylformamide)
-
Internal standard (e.g., a suitable deuterated dicarboxylic acid)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the azelaic acid sample or standard into a reaction vial.
-
If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.
-
Add a known amount of the internal standard.
-
-
Reagent Addition:
-
Add 100 µL of anhydrous solvent to the vial to dissolve the sample.
-
Add 100 µL of BSTFA (+ 1% TMCS) to the vial. The molar ratio of BSTFA to the active hydrogens of azelaic acid should be at least 2:1.
-
-
Reaction:
-
Securely cap the vial.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 70°C for 30-60 minutes in a heating block or oven. The optimal time and temperature may need to be determined experimentally.
-
-
Analysis:
-
After the reaction is complete, cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS for analysis.
-
Due to the instability of the derivative, analyze the sample as soon as possible.[4]
-
Visualizations
Caption: Experimental workflow for the derivatization of azelaic acid.
Caption: Troubleshooting logic for low product yield in silylation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 4. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analysis of Azelaic Acid Derivatives: Spotlight on Bis(trimethylsilyl) azelaate
For researchers, scientists, and drug development professionals, the accurate quantification of azelaic acid, a dicarboxylic acid with various therapeutic applications, is crucial. Due to its low volatility, direct analysis by gas chromatography (GC) is challenging, necessitating a derivatization step. This guide provides an objective comparison of analytical methodologies for derivatized azelaic acid, with a special focus on Bis(trimethylsilyl) azelaate, and presents supporting experimental data to inform laboratory practices.
The inherent properties of azelaic acid require chemical modification to enhance its volatility for GC analysis. The most common approaches involve esterification to form methyl or ethyl esters, or silylation to produce this compound. However, the choice of derivatization agent significantly impacts the stability of the resulting compound and the overall performance of the analytical method.
Comparison of Analytical Performance
While a formal inter-laboratory comparison study specifically for this compound is not publicly available, a review of existing literature allows for a comparative assessment of different analytical approaches for azelaic acid. The following table summarizes the performance characteristics of various methods.
| Derivative | Analytical Method | Linearity (Concentration Range) | LOD | LOQ | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Dimethyl azelate | GC-FID | 100 ng/mL - 100 mg/mL | 10 ng/mL | 100 ng/mL | <2.0 (intra- and inter-day) | 96.4 - 103.4 | [1][2] |
| Diethyl azelate | GC-MS | 10 - 1000 mg/L (R² = 0.9997) | 15 mg/kg | 50 mg/kg | <4.0 | 87.7 - 101 | [3] |
| Azelaic acid | HPLC-MS | 100 - 1000 ng/mL | 0.18 µg/mL | 0.54 µg/mL | Not Reported | Not Reported | [4] |
| Methyl azelate | GC | Not Reported | 1 nM | 50 nM | 8 - 10 (repeatability), 13 - 18.9 (within-lab) | 95 (liver), 97 (plasma) | [5] |
Note on this compound: Studies have indicated that di(trimethylsilyl) azelaate is chemically unstable and can degrade within a few hours of preparation[1][2]. This instability presents a significant challenge for its use in routine quantitative analysis and may be a primary reason for the lack of extensive validation and inter-laboratory comparison data.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the derivatization and analysis of azelaic acid.
Protocol 1: Silylation of Azelaic Acid to form this compound (Representative Protocol)
-
Disclaimer: This protocol is a representative procedure based on general silylation techniques. This compound has been reported to be unstable[1][2].
-
Sample Preparation: A known amount of the sample containing azelaic acid is accurately weighed and placed in a reaction vial.
-
Drying: The sample is dried completely under a stream of nitrogen. The absence of water is critical for successful silylation.
-
Derivatization: To the dried sample, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: The vial is securely capped and heated at 60-80°C for 30 minutes.
-
GC-MS Analysis: After cooling to room temperature, an aliquot of the derivatized sample is directly injected into the GC-MS system.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[6].
-
Inlet Temperature: 260°C[3].
-
Oven Temperature Program: Initial temperature of 80°C for 2 minutes, then ramped at 20°C/min to 250°C and held for 6 minutes[3].
-
MS Detector Temperature: 230°C[3].
-
Transfer Line Temperature: 280°C[3].
-
Ionization: Electron Ionization (EI) at 70 eV[7].
-
Scan Range: 50-550 amu[3].
Protocol 2: Methylation of Azelaic Acid to form Dimethyl azelate
-
Sample Preparation: An appropriate amount of the sample is placed in a reaction vial.
-
Derivatization: Add 1 mL of 14% Boron trifluoride-methanol (BF3-methanol) solution[5].
-
Reaction: The vial is sealed and heated at a specified temperature and time (e.g., 60°C for 10 minutes).
-
Extraction: After cooling, the dimethyl azelate is extracted with an organic solvent such as hexane.
-
GC-FID/MS Analysis: The organic extract is concentrated if necessary and injected into the GC system.
Protocol 3: Ethoxylation of Azelaic Acid to form Diethyl azelate
-
Sample Preparation: A measured quantity of the sample is placed in a reaction vial.
-
Derivatization: Add 2 mL of ethanol and 800 µL of sulfuric acid as a catalyst[3].
-
Reaction: The reaction is allowed to proceed at room temperature for 10 minutes[3].
-
GC-MS Analysis: The reaction mixture can be directly injected into the GC-MS for analysis.
Visualizing the Workflow and Comparison Logic
To better understand the analytical process and the framework of a comparative study, the following diagrams are provided.
Conclusion
The analysis of azelaic acid by gas chromatography necessitates a derivatization step, with several methods available to researchers. While silylation to form this compound is a potential approach, its reported instability is a significant drawback for reliable quantification. In contrast, methylation to form dimethyl azelate has demonstrated good stability and has been validated with high accuracy and precision. The choice of the most suitable derivatization and analytical method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. This guide provides a foundation for making an informed decision by comparing the performance of different methodologies.
References
- 1. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and Quantification of Azelaic Acid from Different Wheat Samples (Triticum durum Desf.) and Evaluation of Their Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison for Metabolomics Researchers: Bis(trimethylsilyl) Azelaate vs. BSTFA
For researchers in metabolomics, the choice of derivatization reagent is critical for achieving accurate and reproducible results in gas chromatography-mass spectrometry (GC-MS) analysis. This guide provides a comprehensive comparison of two trimethylsilyl (TMS) derivatization agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and the derivatized molecule, bis(trimethylsilyl) azelaate.
In the pursuit of comprehensive metabolic profiling, the chemical modification of metabolites to increase their volatility and thermal stability is a cornerstone of GC-MS-based metabolomics. Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a widely adopted strategy.[1] This guide will objectively compare the utility of BSTFA, a popular and potent silylating agent, with the properties of this compound, the silylated form of azelaic acid. This comparison will clarify why one is a reagent of choice and the other is fundamentally unsuitable for routine metabolomics derivatization protocols.
Executive Summary: A Tale of Two TMS Compounds
Our comprehensive review of available data reveals a stark contrast between BSTFA and this compound. BSTFA is a versatile and reactive silylating agent that forms relatively stable derivatives with a broad range of metabolites.[1][2] In contrast, this compound, the TMS ester of azelaic acid, is itself a derivatized molecule and exhibits significant chemical instability, degrading within hours of its formation.[3] This inherent instability renders it unsuitable as a derivatization reagent for metabolomics, where reproducibility and sample integrity are paramount.
Performance Characteristics: Stability is Key
Quantitative data directly comparing the performance of this compound as a derivatization reagent against BSTFA is absent from the scientific literature. This is primarily because this compound is not used as a reagent to derivatize other molecules. However, studies on the properties of derivatized azelaic acid provide critical insights into its stability.
| Feature | This compound | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |
| Role in Derivatization | Product of azelaic acid derivatization | Silylating reagent |
| Chemical Stability | Chemically unstable; degrades within a few hours[3] | TMS derivatives are susceptible to hydrolysis but are generally stable enough for automated GC-MS analysis[1][4] |
| Reactivity | Not applicable as a reagent | Highly reactive with a wide range of functional groups (-OH, -COOH, -NH2, -SH)[1] |
| Byproducts | Not applicable as a reagent | N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide (volatile)[1] |
| Suitability for Metabolomics | Unsuitable due to instability[3] | Widely used and suitable for a broad range of metabolites[2][5] |
The Decisive Factor: Derivative Stability
The most critical differentiator between these two compounds is the stability of the resulting TMS derivatives. For reliable metabolomic analysis, derivatized samples must remain stable throughout the analytical sequence, which can often involve long run times for large sample batches.
This compound: Research has explicitly shown that di(trimethylsilyl) azelate is chemically unstable and degrades within a few hours.[3] This rapid degradation makes it impossible to achieve the consistent and reproducible results required for metabolomics studies.
BSTFA: While TMS derivatives formed using BSTFA are sensitive to moisture, they are significantly more stable than this compound.[1][4] When handled under anhydrous conditions and preferably analyzed using an autosampler for consistent incubation times, BSTFA provides robust and reproducible derivatization for a wide array of metabolites.[5][6] The use of a catalyst, such as trimethylchlorosilane (TMCS), can further enhance the reactivity of BSTFA, especially for hindered functional groups.[6][7]
Experimental Protocols: A Focus on the Viable Reagent
Given the instability of this compound, a detailed experimental protocol for its use as a derivatization reagent is not applicable. Instead, we present a standard, widely accepted protocol for metabolite derivatization using BSTFA.
Standard Two-Step Derivatization Protocol for Metabolomics using BSTFA
This protocol is a common method used for the analysis of a broad range of metabolites, including organic acids, amino acids, and sugars.
1. Methoxyamination:
-
To a dried sample extract, add 20 µL of methoxyamine hydrochloride (MOX) in pyridine (20 mg/mL).
-
Vortex the mixture and incubate at 30°C for 90 minutes. This step protects carbonyl groups and prevents the formation of multiple sugar anomers.[5]
2. Silylation:
-
Add 90 µL of BSTFA (often with 1% TMCS as a catalyst) to the methoximated sample.
-
Vortex the mixture and incubate at 70°C for 30 minutes.[2]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
The Chemical Logic: Understanding Silyl Donor Strength
BSTFA is an effective silylating reagent because it is a strong trimethylsilyl donor. The trifluoroacetamide leaving group is stable, which drives the reaction towards the formation of the TMS derivative of the analyte.
This compound, on the other hand, is a TMS ester. While it contains TMS groups, it is not designed to donate them to other molecules in the same way a dedicated silylating reagent does. Its instability further confirms its unsuitability for this purpose.
Conclusion: An Unequivocal Choice for Metabolomics
For researchers, scientists, and drug development professionals engaged in metabolomics, the choice of derivatization reagent is clear. BSTFA is a robust, well-characterized, and widely used silylating agent that provides the necessary derivative stability and reactivity for comprehensive metabolic profiling. The addition of a catalyst like TMCS can further enhance its effectiveness.
Conversely, This compound is not a viable derivatization reagent for metabolomics due to the inherent instability of the molecule. The rapid degradation of its TMS esters would lead to significant analytical variability and unreliable data. Therefore, for accurate and reproducible GC-MS-based metabolomics, BSTFA remains a superior and recommended choice.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. restek.com [restek.com]
- 3. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
- 5. youngin.com [youngin.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Quantification of Azelaic Acid Derivatives
For researchers, scientists, and drug development professionals, the accurate and precise quantification of azelaic acid, a dicarboxylic acid with diverse therapeutic applications, is paramount. This guide provides an objective comparison of analytical methodologies, with a primary focus on the widely used gas chromatography-mass spectrometry (GC-MS) of Bis(trimethylsilyl) azelaate, alongside alternative techniques. Supported by experimental data, this document aims to equip you with the critical information needed to select the most appropriate quantification strategy for your research.
The quantification of azelaic acid often necessitates a derivatization step to enhance its volatility and chromatographic performance, particularly for GC-based methods. The formation of this compound through silylation is a common approach. However, the stability of this derivative and the existence of alternative methods warrant a thorough comparison.
Performance Metrics: A Head-to-Head Comparison
The choice of an analytical method hinges on its accuracy, precision, and sensitivity. The following tables summarize the performance data for the quantification of azelaic acid using different derivatization and analytical techniques.
Table 1: Performance Characteristics of GC-Based Quantification of Azelaic Acid
| Parameter | GC-MS (this compound) | GC-MS/FID (Methyl Ester) |
| Accuracy (Recovery) | Not explicitly stated, but silylation with BSTFA is noted for high reproducibility.[1][2] | 95% (liver tissue homogenate), 97% (human plasma)[3][4] |
| Precision (Repeatability) | RSD% ≤ 10%[1][2] | 8-10% CV (batch repeatability)[3] |
| Precision (Intermediate) | - | 13-18.9% CV (Within-Lab Precision)[3] |
| Limit of Detection (LOD) | ≤ 2 ng/m³ (in atmospheric aerosol)[1][2] | 1 nM[3][4] |
| Limit of Quantification (LOQ) | - | 50 nM[3][4] |
| Linearity (r²) | - | Not explicitly stated, but mentioned as having an "acceptable linear relationship".[3] |
| Derivative Stability | Chemically unstable, degrades within a few hours.[5][6] | Stable.[5][6] |
Table 2: Performance Characteristics of a Validated RP-HPLC Method for Azelaic Acid
| Parameter | RP-HPLC (Underivatized) |
| Accuracy (Recovery) | >96%[7] |
| Precision | %RSD ≤2%[7] |
| Limit of Detection (LOD) | 1.08 µg/ml[7] |
| Limit of Quantification (LOQ) | 3.28 µg/ml[7] |
| Linearity (r²) | 0.998 (5-400 µg/ml)[7] |
In-Depth Look at Methodologies
A clear understanding of the experimental protocols is crucial for replicating and adapting these methods.
Gas Chromatography-Mass Spectrometry (GC-MS) of this compound
This method involves the derivatization of azelaic acid to its more volatile silyl ester.
-
Derivatization Agent: N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) is a commonly used silylating agent.[1][2]
-
Advantages: This technique generally offers low detection limits and satisfactory reproducibility.[1][2]
-
Drawbacks: A significant drawback is the chemical instability of the di(trimethylsilyl) azelaate derivative, which can degrade within a few hours.[5][6]
Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) of Azelaic Acid Methyl Ester
Esterification to form dimethyl azelate is a robust alternative to silylation.
-
Derivatization Agent: Boron trifluoride (BF₃) in methanol is a common reagent for this esterification.[3][8]
-
Advantages: The resulting dimethyl azelate is chemically stable.[5][6] The method demonstrates good accuracy and precision.[3][4]
-
Comparison to Silylation: While both silylation and esterification are suitable for the analysis of dicarboxylic acids, BSTFA (silylation) may provide lower detection limits and higher reproducibility under certain conditions.[1][2] However, another study found that derivatization with BF₃/butanol followed by GC-MS resulted in the lowest limits of detection for a broad range of dicarboxylic acids.[8]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers a viable alternative that may not require derivatization, simplifying sample preparation.
-
Advantages: This method can provide high accuracy and precision without the need for derivatization.[7] It has been successfully applied to the determination of azelaic acid in pharmaceutical preparations.[7][9]
-
Detection: UV detection is often employed, with absorption maxima observed around 206 nm.[7]
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for GC-MS and RP-HPLC analysis of azelaic acid.
Conclusion
The choice between silylation-based GC-MS, esterification-based GC-MS, and RP-HPLC for azelaic acid quantification depends on the specific requirements of the study.
-
For high sensitivity , GC-MS with derivatization is often preferred. While silylation with BSTFA can offer very low detection limits, the instability of the this compound derivative is a critical consideration.[1][2][5][6] Esterification to dimethyl azelate provides a more stable derivative, making it a reliable choice for many applications.[5][6]
-
For simpler sample preparation and high accuracy in less complex matrices , RP-HPLC of underivatized azelaic acid is an excellent and robust alternative.[7]
Ultimately, researchers must weigh the trade-offs between sensitivity, derivative stability, and workflow complexity to select the optimal method for their specific analytical needs. This guide provides the foundational data to make an informed decision in the pursuit of accurate and precise azelaic acid quantification.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
A Comparative Guide to the Mass Spectral Fragmentation of Bis(trimethylsilyl) azelaate and Other Dicarboxylic Acid TMS Derivatives
For researchers, scientists, and professionals in drug development utilizing gas chromatography-mass spectrometry (GC-MS) for the analysis of organic acids, understanding the fragmentation patterns of their trimethylsilyl (TMS) derivatives is crucial for accurate compound identification and structural elucidation. This guide provides a detailed comparison of the electron ionization (EI) mass spectral fragmentation of Bis(trimethylsilyl) azelaate with other TMS-derivatized linear dicarboxylic acids, supported by experimental data and methodologies.
Introduction to TMS Derivatization and Fragmentation
Trimethylsilylation is a common and effective derivatization technique in GC-MS to increase the volatility and thermal stability of polar analytes such as dicarboxylic acids. The resulting TMS esters exhibit characteristic fragmentation patterns under electron ionization. Generally, the mass spectra of TMS derivatives are characterized by the presence of prominent ions at m/z 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺), and m/z 75, a rearranged ion ([(CH₃)₂SiOH]⁺). Another common fragment is the loss of a methyl group from the molecular ion, observed as [M-15]⁺.
For bis-TMS derivatives of α,ω-dicarboxylic acids, the fragmentation is significantly influenced by the length of the aliphatic chain separating the two TMS ester groups. Interactions between the two terminal functional groups can lead to specific rearrangement ions, providing valuable structural information.
Comparative Fragmentation Data
The following table summarizes the key fragment ions and their relative intensities for the bis-TMS derivatives of azelaic acid (C9) and other representative linear dicarboxylic acids. This data, compiled from the NIST Mass Spectral Library and PubChem, illustrates the influence of chain length on the fragmentation pattern.
| Compound (Diacid) | Molecular Formula (TMS derivative) | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and Relative Intensities (%) |
| Succinic Acid (C4) | C₁₀H₂₂O₄Si₂ | 262.5 | 73 (100), 147 (68), 247 ([M-15]⁺, 28), 75 (22), 117 (9) |
| Adipic Acid (C6) | C₁₂H₂₆O₄Si₂ | 290.5 | 73 (100), 75 (69), 141 (44), 275 ([M-15]⁺, 34), 55 (30) |
| Suberic Acid (C8) | C₁₄H₃₀O₄Si₂ | 318.6 | 73 (100), 75 (66), 201 (44), 303 ([M-15]⁺, 24), 55 (29) |
| Azelaic Acid (C9) | C₁₅H₃₂O₄Si₂ | 332.6 | 73 (100), 75 (66), 201 (44), 117 (29), 55 (28) |
Observations:
-
The base peak for all the analyzed dicarboxylic acid TMS esters is the trimethylsilyl cation at m/z 73 .
-
The [M-15]⁺ ion, resulting from the loss of a methyl radical, is a significant fragment in the higher mass range, aiding in the determination of the molecular weight. Its relative intensity tends to decrease with increasing chain length.
-
The ion at m/z 147 , attributed to [(CH₃)₂Si=O-Si(CH₃)₃]⁺, is particularly prominent in the shorter-chain dicarboxylic acid, succinic acid. This ion is formed through a rearrangement involving the interaction of the two TMS ester groups.[1]
-
For longer-chain dicarboxylic acids like suberic and azelaic acid, a prominent ion is observed at m/z 201 .
-
Fragments such as m/z 204 and 217, while not always the most abundant, are considered characteristic of TMS transfers between the two ester groups, with their formation being more favored in derivatives of dicarboxylic acids with longer alkyl chains.[2]
Experimental Protocols
The following provides a typical experimental methodology for the derivatization and analysis of dicarboxylic acids by GC-MS.
1. Trimethylsilylation Protocol:
This two-step protocol is a widely used method for the derivatization of organic acids.
-
Sample Preparation: An aliquot of the sample containing the dicarboxylic acids is dried completely under a stream of nitrogen or by lyophilization. It is critical to ensure the sample is anhydrous as TMS reagents are moisture-sensitive.
-
Methoximation: To the dried sample, 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine is added. The mixture is vortexed and incubated at 60°C for 60 minutes. This step is crucial for converting keto-acids to their methoxime derivatives, preventing enolization.
-
Silylation: After cooling, 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) is added. The vial is securely capped, vortexed, and incubated at 70°C for 60 minutes. TMCS acts as a catalyst.
-
Analysis: After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.
2. GC-MS Analysis Parameters:
The following parameters are representative for the analysis of TMS-derivatized dicarboxylic acids.
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (with a split ratio, e.g., 10:1)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 280°C at a rate of 5°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-650.
-
Visualization of Fragmentation and Workflow
General Fragmentation Pathway of Bis(TMS) Dicarboxylic Esters
The following diagram illustrates the primary fragmentation pathways for a generic bis(trimethylsilyl) dicarboxylic acid ester under electron ionization.
Caption: General fragmentation pathways of bis(TMS) dicarboxylic esters.
Proposed Mechanism for the Formation of the m/z 147 Ion
The formation of the characteristic ion at m/z 147 is particularly relevant for shorter-chain dicarboxylic acids and involves a TMS group transfer.
Caption: Formation of the m/z 147 rearrangement ion.
Experimental Workflow
The logical flow from sample preparation to data analysis is a critical component of reproducible research.
Caption: Experimental workflow for GC-MS analysis of dicarboxylic acids.
Conclusion
The mass spectral fragmentation of bis(trimethylsilyl) dicarboxylic acids provides a wealth of structural information. While ions at m/z 73 and [M-15]⁺ are common to most TMS esters, the relative abundance of rearrangement ions, such as m/z 147, and other specific fragments are highly dependent on the aliphatic chain length. For this compound, characteristic fragments are observed at m/z 73, 75, and 201. By comparing the mass spectrum of an unknown with the data presented for a homologous series of dicarboxylic acid TMS derivatives, researchers can more confidently identify their analytes. The provided experimental protocols and workflow diagrams serve as a robust starting point for developing and executing reliable analytical methods for these compounds.
References
- 1. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethylsilyl transfer during electron ionization mass spectral fragmentation of some omega-hydroxycarboxylic and omega-dicarboxylic acid trimethylsilyl derivatives and the effect of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Gas Chromatography Columns for the Analysis of Bis(trimethylsilyl) azelaate
For researchers, scientists, and professionals in drug development, the accurate quantification of azelaic acid is crucial for various applications, from clinical research to quality control in topical formulations. Given its low volatility, azelaic acid requires derivatization prior to gas chromatography (GC) analysis, with silylation being a common and effective method, yielding Bis(trimethylsilyl) azelaate.[1][2][3][4] The choice of GC column is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of GC column performance for this analysis, supported by experimental data and detailed methodologies.
Choosing the Right Stationary Phase: A Comparative Overview
The analysis of silylated compounds, such as this compound, is typically performed on non-polar stationary phases.[5] The most common and effective choice is a (5%-Phenyl)-methylpolysiloxane phase, which offers excellent thermal stability and inertness.[5][6] This guide focuses on a comparison between two leading columns with this stationary phase: the Agilent J&W DB-5ms and the Phenomenex Zebron ZB-5MSi.
Both columns are marketed as low-bleed and highly inert, making them ideal for sensitive applications, especially when coupled with mass spectrometry (GC/MS).[5][6][7][8][9][10][11] However, subtle differences in manufacturing and deactivation processes can lead to performance variations, particularly with active analytes like silylated dicarboxylic acids.
Performance Data: A Head-to-Head Comparison
Table 1: Comparison of Key Performance Metrics for 5% Phenyl-Methylpolysiloxane GC Columns
| Performance Metric | Agilent J&W DB-5ms UI | Phenomenex Zebron ZB-5MSi | Key Takeaway for this compound Analysis |
| Stationary Phase | Phenyl Arylene polymer virtually equivalent to (5%-Phenyl)-methylpolysiloxane | 5% Phenyl-Arylene / 95% Dimethylpolysiloxane | Both columns have the appropriate non-polar selectivity for the analyte. |
| Inertness (Peak Shape) | Demonstrated significant reduction in tailing factors for active basic compounds.[6] | Showed more significant peak tailing for some active basic compounds compared to the DB-5ms UI.[6] | The higher inertness of the DB-5ms UI is likely to provide more symmetrical peaks for this compound, leading to more accurate integration and quantification. |
| Resolution | Provided complete resolution of all tested active basic compounds.[6] | Showed incomplete resolution for a critical pair of active basic compounds (4-methylpyridine and N,N-dimethylacetamide).[6] | The DB-5ms UI may offer superior resolution of this compound from closely eluting matrix components or impurities. |
| Bleed | Marketed as a very low bleed column, suitable for GC/MS.[7][8][9][10] | Also marketed as a very low bleed, MS-certified column.[5][11] | Both columns are suitable for high-sensitivity MS detection with minimal background interference. |
| Temperature Limits | -60 to 325/350 °C[7] | -60 to 360/370 °C[11] | Both columns offer a wide operational temperature range suitable for the analysis of silylated compounds. |
Experimental Protocols
Achieving optimal performance requires a well-defined experimental protocol. The following sections detail the methodologies for derivatization and GC-MS analysis.
Silylation Derivatization Protocol
The conversion of azelaic acid to its more volatile trimethylsilyl (TMS) derivative is a critical first step. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and commonly used silylating agent.[1][3][4][12]
Materials:
-
Azelaic acid standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with PTFE-lined caps
Procedure:
-
Accurately weigh a known amount of azelaic acid standard or dried sample extract into a reaction vial.
-
Add the anhydrous solvent to dissolve the sample.
-
Add an excess of BSTFA (+1% TMCS) to the vial. A typical ratio is 100 µL of BSTFA for every 1 mg of analyte.
-
Seal the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection into the GC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The following is a general GC-MS method that can be adapted for either the DB-5ms or ZB-5MSi column.
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or Phenomenex ZB-5MSi (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 270 °C |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-400 |
Workflow and Logic Diagrams
To visualize the experimental and decision-making process, the following diagrams are provided.
References
- 1. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. When GC Retention Times Shift: Practical Advice for Operators | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. tcichemicals.com [tcichemicals.com]
Cross-validation of Bis(trimethylsilyl) azelaate with other analytical techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methodologies for the quantification of azelaic acid, with a primary focus on its trimethylsilyl derivative, Bis(trimethylsilyl) azelaate. The following sections detail a comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the silylated derivative with alternative techniques for the underivatized parent compound, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction to Azelaic Acid Analysis
Azelaic acid, a dicarboxylic acid with therapeutic applications in dermatology, presents analytical challenges due to its low volatility and lack of a strong chromophore. To overcome these challenges, derivatization is often employed, particularly for gas chromatography. Silylation of azelaic acid yields this compound, a more volatile and thermally stable compound suitable for GC-MS analysis. This guide explores the analytical performance of this approach in comparison to methods that analyze the underivatized molecule.
Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) of this compound
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For azelaic acid, derivatization to this compound is a prerequisite for analysis.
-
Principle: The silylated azelaic acid is volatilized and separated on a GC column, followed by ionization and detection by a mass spectrometer, which provides structural information and sensitive quantification.
-
Advantages: High chromatographic resolution, excellent selectivity, and the potential for high sensitivity, especially when using selected ion monitoring (SIM).
-
Disadvantages: Requires a derivatization step which can be time-consuming and introduce variability. A significant drawback is the potential instability of trimethylsilyl esters, which are susceptible to hydrolysis, requiring anhydrous conditions and careful sample handling.[1][2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV allows for the analysis of azelaic acid in its native form, circumventing the need for derivatization.
-
Principle: Azelaic acid is separated on a reversed-phase HPLC column and detected by a UV detector at a low wavelength (around 206-210 nm).[3][4]
-
Advantages: Direct analysis of the parent compound, simpler sample preparation, and robust and widely available instrumentation.
-
Disadvantages: Lower sensitivity compared to MS-based methods and potential for interference from co-eluting compounds that also absorb at low UV wavelengths.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly sensitive and selective method for the direct quantification of azelaic acid.
-
Principle: Azelaic acid is separated by HPLC and then ionized and detected by a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity.
-
Advantages: Very high sensitivity and specificity, enabling the analysis of low concentrations in complex matrices.[5]
-
Disadvantages: Higher instrumentation cost and complexity compared to HPLC-UV.
Quantitative Data Presentation
The following table summarizes the key performance parameters for the different analytical techniques used for the quantification of azelaic acid.
| Parameter | GC-MS (of this compound) | HPLC-UV (of Azelaic Acid) | LC-MS/MS (of Azelaic Acid) | GC-MS (of Diethyl azelate) |
| Linearity Range | Not explicitly found for this compound | 5 - 400 µg/mL (r² = 0.998)[3][4] | 100 - 1000 ng/mL (r² = 0.9932)[5] | 10 - 1000 mg/L (R² = 0.9997) |
| Limit of Detection (LOD) | 1 nM (for methylated derivative) | 1.08 µg/mL[4] | 0.18 µg/mL[5] | 15 mg/kg |
| Limit of Quantitation (LOQ) | 50 nM (for methylated derivative) | 3.28 µg/mL[4] | 0.54 µg/mL[5] | 50 mg/kg |
| Accuracy (% Recovery) | Not explicitly found for this compound | >96%[3][4] | Not explicitly stated | 87.7% - 101%[1] |
| Precision (%RSD) | 8-10% (batch repeatability for methylated derivative) | ≤2%[3][4] | Intra-day and Inter-day %RSD available[5] | <4%[1] |
Disclaimer: The GC-MS data for LOD and LOQ for this compound is based on values reported for the methylated derivative of azelaic acid, as specific data for the silylated form was not available.
Experimental Protocols
GC-MS Analysis of this compound
-
Sample Preparation (Silylation):
-
To a dried sample containing azelaic acid, add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]
-
The reaction is typically carried out in an anhydrous solvent (e.g., acetonitrile, pyridine).
-
Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent.
-
Injector: Split/splitless injector, with an injection volume of typically 1 µL.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
-
HPLC-UV Analysis of Azelaic Acid
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent, which is often the mobile phase itself.
-
Filter the sample through a 0.45 µm filter before injection.
-
Mandatory Visualization
Conclusion
The choice of an analytical method for the quantification of azelaic acid depends on the specific requirements of the study.
-
GC-MS of this compound offers high selectivity and is a powerful tool for identification. However, the mandatory derivatization step and the potential instability of the silyl ester are significant considerations.
-
HPLC-UV provides a robust, straightforward, and cost-effective method for the direct analysis of azelaic acid, making it suitable for routine quality control and formulation analysis where high sensitivity is not the primary concern.[3][4]
-
LC-MS/MS is the method of choice when high sensitivity and specificity are required, for instance, in the analysis of biological samples with complex matrices and low concentrations of the analyte.[5]
Researchers should carefully consider the trade-offs between sample preparation complexity, sensitivity, cost, and the potential for analytical variability when selecting the most appropriate technique for their application.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of Bis(trimethylsilyl) Azelaate as an Internal Standard: A Critical Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical evaluation of bis(trimethylsilyl) azelaate for use as an internal standard in analytical chromatography. Experimental evidence indicates significant chemical instability, rendering it unsuitable for most applications. This guide compares its characteristics with a more stable alternative, highlighting the importance of internal standard stability in quantitative analysis.
Executive Summary
The primary role of an internal standard is to ensure accuracy and precision in quantitative analysis by compensating for variations during sample preparation and analysis. A key characteristic of a reliable internal standard is its chemical stability throughout the entire analytical process. Experimental findings have revealed that this compound, the trimethylsilyl derivative of azelaic acid, is chemically unstable and degrades within a few hours of preparation.[1] This inherent instability makes it a poor choice for an internal standard. In contrast, alternative approaches, such as the use of a stable compound like nonane in conjunction with a stable derivative of the analyte (e.g., dimethyl azelate), provide a more robust and reliable method for the quantification of azelaic acid.[1]
Chemical Stability: The Critical Factor
The derivatization of polar analytes like dicarboxylic acids is a common practice in gas chromatography (GC) to improve volatility and thermal stability.[2][3][4] Silylation is a widely used derivatization technique.[2][3][5] However, the stability of the resulting derivatives is crucial.
A study focused on the GC analysis of azelaic acid found that while the dimethyl ester of azelaic acid (dimethyl azelate) was stable, the trimethylsilyl ester, this compound, was chemically unstable and degraded within a few hours.[1] This degradation introduces a significant source of error in quantification, as the concentration of the internal standard would change over the course of an analytical run.
Comparison of Internal Standard Strategies
The following table compares the strategy of using the unstable this compound as an internal standard versus a method employing a stable analyte derivative and a stable, unrelated internal standard.
| Feature | Strategy 1: this compound as Internal Standard | Strategy 2: Stable Derivative (Dimethyl Azelate) + Stable IS (Nonane) |
| Analyte Derivatization | Silylation of Azelaic Acid | Methylation of Azelaic Acid |
| Internal Standard | This compound | Nonane |
| Chemical Stability of Analyte Derivative | Unstable (degrades in hours)[1] | Stable[1] |
| Chemical Stability of Internal Standard | Unstable (degrades in hours)[1] | Stable |
| Reliability for Quantitative Analysis | Low | High |
| Potential for Analytical Error | High | Low |
Experimental Protocols
Protocol 1: Evaluation of Azelaic Acid Derivatives
This protocol is based on the methodology described for the analysis of azelaic acid by gas chromatography with flame ionization detection (GC-FID).[1]
Objective: To compare the stability of dimethyl azelate and this compound.
Materials:
-
Azelaic acid standard
-
Methanol
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Nonane (internal standard)
-
GC-FID system
Methodology:
-
Derivatization:
-
Methylation: Azelaic acid is converted to dimethyl azelate.
-
Silylation: Azelaic acid is derivatized to form di(trimethylsilyl) azelate.[1]
-
-
Internal Standard Addition: Nonane is used as a stable internal standard.[1]
-
GC-FID Analysis:
-
The derivatized samples are analyzed by GC-FID.
-
The stability of the derivatives is monitored over time by reinjecting the same sample at different time intervals.
-
Results: The study employing this methodology reported that unlike the stable dimethyl azelate, di(trimethylsilyl) azelate was chemically unstable and degraded within a few hours.[1]
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for evaluating a potential internal standard and the subsequent analytical process.
References
- 1. researchgate.net [researchgate.net]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bis(trimethylsilyl) azelaate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Bis(trimethylsilyl) azelaate, a silyl ester commonly used in organic synthesis. Adherence to these procedures will help maintain a safe laboratory environment and ensure regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a moisture-sensitive compound. It can react with water to produce azelaic acid and volatile and flammable organosilicon compounds. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling and disposal procedures should be conducted in a well-ventilated fume hood.
Summary of Hazards and Properties
For quick reference, the table below summarizes the key characteristics of this compound and its hydrolysis products.
| Chemical Name | Formula | Key Hazards | Physical State |
| This compound | C15H32O4Si2 | Moisture-sensitive, potentially flammable upon reaction with water. | Liquid or low-melting solid |
| Azelaic Acid | C9H16O4 | Skin and eye irritant.[1] | Off-white powder solid.[2][3] |
| Trimethylsilanol | (CH3)3SiOH | Flammable | Volatile liquid |
| Hexamethyldisiloxane | C6H18OSi2 | Flammable | Liquid |
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound involves controlled hydrolysis to less reactive compounds, followed by appropriate waste stream management.
1. Preparation and Controlled Hydrolysis:
-
Small Quantities (less than 10g):
-
In a fume hood, place the this compound in a suitably sized beaker or flask equipped with a magnetic stirrer.
-
While stirring, slowly add a solution of sodium bicarbonate (5-10% in water) or water to the this compound. The reaction may generate heat and release volatile trimethylsilanol. The addition should be dropwise to control the reaction rate.
-
Continue stirring the mixture for at least one hour to ensure complete hydrolysis.
-
-
Large Quantities (greater than 10g):
-
For larger quantities, it is recommended to first dissolve the this compound in a water-miscible organic solvent (e.g., isopropanol or ethanol) in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.
-
Slowly add water or a dilute basic solution (e.g., sodium bicarbonate) to the mixture from the dropping funnel with constant stirring.
-
After the addition is complete, continue to stir the mixture for several hours to ensure complete hydrolysis.
-
2. Neutralization and Separation:
-
After hydrolysis, test the pH of the resulting mixture. If it is acidic, neutralize it with a dilute base (e.g., sodium bicarbonate or sodium hydroxide solution). If it is basic, neutralize with a dilute acid (e.g., hydrochloric or sulfuric acid). The final pH should be between 6 and 8.
-
The hydrolysis of this compound will yield azelaic acid and trimethylsilanol. Trimethylsilanol can further condense to form hexamethyldisiloxane. This may result in a biphasic mixture, with an organic layer (hexamethyldisiloxane) and an aqueous layer containing dissolved azelaic acid salts.
3. Waste Stream Disposal:
-
Aqueous Layer: The neutralized aqueous layer containing the salt of azelaic acid can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain any other regulated hazardous materials.[4] Always check with your institution's environmental health and safety (EHS) office for local regulations.
-
Organic Layer: The organic layer, primarily hexamethyldisiloxane, should be collected in a designated container for flammable organic solvent waste.
-
Solid Waste: Any contaminated materials, such as gloves, paper towels, and empty containers, should be placed in a sealed bag and disposed of as solid chemical waste. The original container should be rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate should be collected as flammable organic waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal. Local, state, and federal regulations for chemical waste disposal must be followed.
References
Personal protective equipment for handling Bis(trimethylsilyl) azelaate
This guide provides crucial safety and logistical information for the proper handling and disposal of Bis(trimethylsilyl) azelaate. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment. The following information is based on safety data for structurally similar compounds, such as N,O-Bis(trimethylsilyl)acetamide, due to the limited availability of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Personal Protective Equipment
This compound is anticipated to be a hazardous chemical that requires stringent safety measures. Based on analogous compounds, it is likely to be flammable, corrosive, and react violently with water.[1] Inhalation, ingestion, or skin contact can cause severe burns and respiratory irritation.[2]
Quantitative Data Summary
| Property | Data | Source |
| Physical State | Assumed to be a liquid or solid | N/A |
| Boiling Point | 237 °C / 458.6 °F @ 20 hPa (Azelaic acid) | [3] |
| Flash Point | 215 °C / 419 °F (Azelaic acid) | [3] |
| Reactivity | Reacts violently with water.[1] | [1] |
| Incompatibilities | Water, acids, alcohols, strong oxidizing agents.[1] | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to protect from potential splashes, inhalation of vapors, and skin contact.[4][5][6]
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[5] |
| Body Protection | A chemical-resistant lab coat or apron, and potentially coveralls for larger quantities.[6] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1] If not possible, a full-face air-purifying respirator is necessary.[4] |
| Footwear | Closed-toe, chemical-resistant shoes.[5] |
Operational and Disposal Plans
Experimental Protocol: Handling this compound
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Have an emergency eyewash station and safety shower readily accessible.[6]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Keep spill control materials, such as inert absorbent sand or earth, readily available.
-
-
Handling :
-
Conduct all manipulations of this compound within the chemical fume hood.[1]
-
Ground all equipment to prevent static discharge, as the compound may be flammable.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe in vapors or mists.[2]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[1][2]
-
-
In Case of a Spill :
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[2][8]
-
Do not dispose of it down the drain.[8]
-
Contaminated packaging should be triple-rinsed (if appropriate) and disposed of as hazardous waste.[8]
Workflow Diagram
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. sams-solutions.com [sams-solutions.com]
- 7. hsa.ie [hsa.ie]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
